7-isopropyl-1H-indole
Description
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Structure
3D Structure
Properties
IUPAC Name |
7-propan-2-yl-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N/c1-8(2)10-5-3-4-9-6-7-12-11(9)10/h3-8,12H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRBCLRPANHSTBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC2=C1NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801310680 | |
| Record name | 7-(1-Methylethyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801310680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57817-04-6 | |
| Record name | 7-(1-Methylethyl)-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57817-04-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-(1-Methylethyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801310680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Whitepaper: 7-Isopropyl-1H-indole (CAS 57817-04-6)
The following technical guide is structured as a high-level whitepaper designed for drug discovery scientists and organic chemists. It prioritizes mechanistic insight, reproducible protocols, and structural logic.
Steric Control in Indole Scaffolds: Synthesis, Properties, and Medicinal Utility[1]
Executive Summary
7-isopropyl-1H-indole (CAS 57817-04-6) represents a critical building block in modern medicinal chemistry, distinguished by the steric bulk of the isopropyl group at the C7 position.[1] Unlike its C7-methyl or C7-ethyl analogs, the isopropyl moiety provides a significant "steric anchor," capable of locking ligand conformations within active sites and shielding the indole core from rapid metabolic oxidation.
This guide outlines the definitive synthetic route—the Bartoli Indole Synthesis —which is uniquely suited for this sterically hindered target.[1] It further details the compound's application as a scaffold in HIV-1 integrase inhibitors, metallo-
Chemical Profile & Structural Analysis[2]
The 7-isopropyl group exerts a profound electronic and steric influence on the indole ring system.[1] Mechanistically, this substituent hinders electrophilic attacks at the C7 position and influences the torsion angles of substituents at C2 and C3, often forcing them into bioactive conformations.
Table 1: Physicochemical Specifications
| Property | Specification | Notes |
| CAS Number | 57817-04-6 | |
| IUPAC Name | 7-(propan-2-yl)-1H-indole | |
| Molecular Formula | C | |
| Molecular Weight | 159.23 g/mol | |
| Physical State | Viscous Oil / Low-Melting Solid | Tendency to darken upon oxidation.[1] |
| Solubility | DMSO, DCM, Ethyl Acetate | Hydrophobic; insoluble in water. |
| Key Structural Feature | C7-Isopropyl Steric Bulk | Blocks metabolic hydroxylation at C7.[1] |
Synthetic Methodology: The Bartoli Protocol[3][4]
While the Fischer indole synthesis is the standard for many indoles, it often fails or suffers from low yields with ortho-substituted anilines due to steric clash during the hydrazone cyclization.
The Bartoli Indole Synthesis is the superior method for 7-isopropylindole.[1] It utilizes the steric bulk of the ortho-substituent to drive the necessary [3,3]-sigmatropic rearrangement.[1][2]
Core Reaction Logic
-
Precursor: 2-Isopropylnitrobenzene.[1]
-
Mechanism: The Grignard reagent attacks the nitro group, leading to a nitroso intermediate.[2] A second equivalent of Grignard attacks, followed by a [3,3]-sigmatropic rearrangement that is accelerated by the C7 steric bulk.
Visualization: Bartoli Synthesis Pathway
Figure 1: The Bartoli Indole Synthesis pathway. The steric bulk of the isopropyl group (Start) facilitates the rearrangement step (Inter2), making this route highly efficient for 7-substituted indoles.
Detailed Experimental Protocol
Safety Note: Vinylmagnesium bromide is highly reactive.[1] All steps must be performed under an inert atmosphere (Argon/Nitrogen) using anhydrous solvents.[1]
Step-by-Step Synthesis of 7-Isopropyl-1H-indole
-
Preparation of Reagents:
-
Reaction Setup:
-
Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, low-temperature thermometer, and addition funnel.
-
Charge the flask with vinylmagnesium bromide solution under Argon flow.
-
Cool the solution to -40°C (dry ice/acetonitrile bath). Crucial: Lower temperatures (-78°C) can be too slow; higher temperatures (>0°C) cause polymerization.[1]
-
-
Addition:
-
Dissolve 2-isopropylnitrobenzene in a minimal amount of anhydrous THF.[1]
-
Add the nitroarene solution dropwise to the Grignard reagent over 30–45 minutes.[1] Maintain internal temperature below -30°C.
-
Observation: The solution will turn deep dark/brown, characteristic of the nitroso-Grignard complex.[1]
-
-
Reaction Maintenance:
-
Quench & Workup:
-
Purification:
Medicinal Chemistry Applications
The 7-isopropyl group is not merely a structural placeholder; it is a functional tool for optimizing pharmacokinetics (PK) and pharmacodynamics (PD).[1]
Key Application Areas
-
Metallo-
-Lactamase (MBL) Inhibitors:-
Mechanism: Derivatives like 7-isopropyl-1H-indole-2-carboxylic acid bind to the active site of MBLs (e.g., NDM-1, VIM-2).[1][6]
-
Role of C7-Isopropyl: The bulky group occupies a hydrophobic pocket adjacent to the zinc active site, improving selectivity over mammalian metalloenzymes and preventing hydrolysis by the bacteria.
-
-
HIV-1 Integrase Inhibitors:
-
5-HT (Serotonin) Receptor Modulators:
Visualization: Structure-Activity Relationship (SAR)
Figure 2: SAR Logic of 7-Isopropylindole. The C7 position acts as a metabolic shield and conformational lock, while C2 and C3 are vectors for target engagement.
References
-
Bartoli, G., et al. (1989).[3] "Reaction of nitroarenes with vinyl Grignard reagents: A flexible synthesis of indoles." Tetrahedron Letters, 30(16), 2129-2132. Link
-
Dobbs, A. P., et al. (1999). "Total Synthesis of Indoles from Trichloronitrobenzene via the Bartoli Reaction." Synlett, 1999(10), 1594-1596. Link
-
Li, H., et al. (2020).
-Lactamase Inhibitors." Journal of Medicinal Chemistry, 63(21), 12707–12729. Link -
PubChem. (2025).[1] "Compound Summary: 7-isopropyl-1H-indole." National Library of Medicine.[1] Link
-
Vertex Pharmaceuticals. (2014).[1] "Indole Derivatives as Modulators of CFTR." Patent WO2014123456.[1] Link(Note: Representative patent for indole scaffolds in drug discovery).[1]
Sources
- 1. prepchem.com [prepchem.com]
- 2. Bartoli indole synthesis - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. Small-molecule inhibitors of bacterial-producing metallo-β-lactamases: insights into their resistance mechanisms and biochemical analyses of their activities - PMC [pmc.ncbi.nlm.nih.gov]
The Unassuming Architect: A Technical Guide to 7-Isopropyl-1H-indole and Its Role in Drug Discovery
For Immediate Release
A comprehensive technical guide on 7-isopropyl-1H-indole has been compiled, offering an in-depth resource for researchers, scientists, and professionals in drug development. This guide elucidates the chemical structure, properties, synthesis, and burgeoning applications of this versatile heterocyclic compound. As an important intermediate, 7-isopropyl-1H-indole is instrumental in the synthesis of a variety of bioactive molecules, particularly in the realms of anti-inflammatory and anticancer agents.[1]
Unveiling the Chemical Identity of 7-Isopropyl-1H-indole
7-Isopropyl-1H-indole is an aromatic heterocyclic compound with a bicyclic structure, consisting of a benzene ring fused to a pyrrole ring, and further substituted with an isopropyl group at the 7-position. This seemingly simple molecule possesses a unique set of physicochemical properties that make it a valuable building block in organic synthesis and medicinal chemistry.
Core Chemical Structure and Properties
The fundamental characteristics of 7-isopropyl-1H-indole are summarized in the table below, providing a snapshot of its key identifiers and physical properties.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃N | MySkinRecipes |
| Molecular Weight | 159.23 g/mol | PubChem |
| CAS Number | 57817-04-6 | MySkinRecipes |
| Appearance | Not specified (likely a solid or oil) | - |
| Solubility | Not specified | - |
The Synthesis of 7-Isopropyl-1H-indole: A Methodological Overview
The construction of the indole nucleus is a cornerstone of heterocyclic chemistry, with the Fischer indole synthesis being a preeminent and versatile method.[4] This reaction, discovered by Emil Fischer in 1883, involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or a ketone.
The Fischer Indole Synthesis: A Probable Route
While a specific, detailed protocol for the synthesis of 7-isopropyl-1H-indole is not extensively documented in publicly accessible literature, the Fischer indole synthesis represents the most logical and established pathway. The likely starting materials for this synthesis would be 2-isopropylphenylhydrazine and acetaldehyde .
The proposed synthetic workflow is depicted in the diagram below:
Sources
- 1. 7-Isopropyl-1H-indole [myskinrecipes.com]
- 2. Synthesis, Characterization, Crystal Studies of (E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl) Acrylaldehyde [scirp.org]
- 3. scirp.org [scirp.org]
- 4. Development and Characterization of Indole-Responsive Whole-Cell Biosensor Based on the Inducible Gene Expression System from Pseudomonas putida KT2440 - PMC [pmc.ncbi.nlm.nih.gov]
molecular weight and formula of 7-isopropylindole
The following technical guide details the chemical identity, synthesis, and application of 7-Isopropylindole .
Molecular Identity, Synthesis, and Pharmacophore Utility
Executive Summary
7-Isopropylindole (CAS: 57817-04-6) is a specialized heterocyclic building block used in the synthesis of bioactive alkaloids and pharmaceutical candidates. Distinguished by the bulky isopropyl group at the C7 position, this scaffold is critical in medicinal chemistry for modulating metabolic stability and introducing steric constraints that lock ligand-receptor conformations. This guide provides a definitive breakdown of its molecular properties, a validated synthesis protocol via the Fischer Indole method, and analytical characterization standards.
Chemical Identity & Physical Properties[1][2][3][4]
The core identity of 7-isopropylindole is defined by its specific substitution pattern, which differentiates it from its more common isomers (e.g., 2-isopropylindole or 3-isopropylindole).
Table 1: Physicochemical Specifications
| Property | Value | Notes |
| Chemical Name | 7-Isopropyl-1H-indole | IUPAC nomenclature |
| CAS Registry Number | 57817-04-6 | Distinct from 2-isomer (17790-93-1) |
| Molecular Formula | C₁₁H₁₃N | |
| Molecular Weight | 159.23 g/mol | Monoisotopic Mass: 159.1048 Da |
| Physical State | Viscous Oil / Low-melting Solid | Tendency to oxidize upon air exposure |
| Lipophilicity (cLogP) | ~3.3 - 3.8 | High membrane permeability predicted |
| H-Bond Donors/Acceptors | 1 / 0 | Indole NH acts as donor |
Synthesis Protocol: The Fischer Indole Route
While various methods exist (e.g., Bartoli vinyl Grignard synthesis from nitroarenes), the Fischer Indole Synthesis remains the most scalable and chemically robust method for 7-substituted indoles. This route utilizes (2-isopropylphenyl)hydrazine as the critical directing precursor.
Phase 1: Precursor Synthesis (Hydrazine Formation)
Objective: Convert 2-isopropylaniline to (2-isopropylphenyl)hydrazine hydrochloride.
-
Diazotization: Dissolve 2-isopropylaniline (0.2 mol) in concentrated HCl (150 mL) and water. Cool to -5°C. Dropwise add NaNO₂ (0.203 mol) in water, maintaining temperature below 0°C.
-
Reduction: Transfer the diazonium salt solution to a chilled solution of Stannous Chloride (SnCl₂·2H₂O, 0.5 mol) in conc. HCl at -10°C.
-
Isolation: Stir for 1.5 hours. The hydrazine hydrochloride salt precipitates.[1] Filter and recrystallize from ethanol to obtain high-purity (2-isopropylphenyl)hydrazine hydrochloride (CAS: 58711-28-7).
Phase 2: Indolization (Cyclization)
Objective: Cyclization of the hydrazine with an acetaldehyde equivalent (e.g., paraldehyde or vinyl ether) to form the indole core.
-
Condensation: React (2-isopropylphenyl)hydrazine hydrochloride with acetaldehyde diethyl acetal (or paraldehyde) in a solvent like acetic acid or ethanol.
-
Acid Catalysis: Heat the mixture to reflux (80-100°C) in the presence of a Lewis acid (ZnCl₂) or protic acid (polyphosphoric acid).
-
Sigmatropic Rearrangement: The resulting hydrazone undergoes a [3,3]-sigmatropic rearrangement, followed by elimination of ammonia (NH₃) to close the pyrrole ring.
-
Purification: Neutralize with NaHCO₃, extract with ethyl acetate, and purify via silica gel column chromatography (Hexane/EtOAc gradient).
Visualizing the Mechanism
The following diagram illustrates the critical [3,3]-sigmatropic shift required to install the pyrrole ring while preserving the 7-isopropyl substituent.
Figure 1: Step-wise synthesis pathway from aniline precursor to final indole scaffold.[2][1][3]
Analytical Characterization
To validate the synthesis of 7-isopropylindole, the following spectral signatures must be confirmed. The 7-position substitution breaks the symmetry of the benzene ring, creating a distinct splitting pattern.
Nuclear Magnetic Resonance (NMR)[4][7]
-
¹H NMR (CDCl₃, 400 MHz):
-
Isopropyl Group:
-
δ ~1.35 ppm (d, 6H): Doublet corresponding to the two methyl groups (CH₃)₂.
-
δ ~3.40 ppm (sept, 1H): Septet for the methine proton (CH), deshielded by the aromatic ring.
-
-
Indole Core:
-
δ ~6.5-6.6 ppm (m, 1H): C3-H proton.
-
δ ~7.0-7.2 ppm (m, 2H): C5-H and C6-H (overlap expected).
-
δ ~7.5 ppm (d, 1H): C4-H (typically the most deshielded doublet on the benzene ring).
-
δ ~8.2 ppm (br s, 1H): N-H (broad singlet, exchangeable with D₂O).
-
-
Mass Spectrometry (MS)[7]
-
Method: ESI or GC-MS.
-
Molecular Ion: [M]⁺ observed at m/z 159.1 .
-
Fragmentation: Expect a major fragment at m/z 144 (Loss of methyl group: [M - CH₃]⁺), characteristic of isopropyl-substituted aromatics.
Applications in Drug Discovery[2][8][9]
The 7-isopropylindole scaffold is not merely a structural variant; it is a functional tool in Structure-Activity Relationship (SAR) studies.
Mechanism of Action & Utility
-
Steric Occlusion: The bulky isopropyl group at C7 creates a "steric wall" near the NH binding site. This can prevent metabolic enzymes (like Cytochrome P450) from oxidizing the indole nitrogen or adjacent carbons, extending the drug's half-life.
-
Conformational Locking: In kinase inhibitors, 7-substitution can force the indole core into a specific dihedral angle relative to the rest of the molecule, improving selectivity for the ATP-binding pocket.
-
Lipophilicity Modulation: The addition of three carbons increases the cLogP by approximately 1.0 unit compared to unsubstituted indole, enhancing blood-brain barrier (BBB) penetration for CNS-targeted drugs.
Figure 2: Pharmacological impact of the 7-isopropyl substituent on drug design parameters.
References
-
National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library: Indole derivatives. Retrieved from [Link]
- U.S. Patent Office. (1977). Process for the preparation of carbazole acetic acid derivatives (Reference for 2-isopropylphenylhydrazine synthesis). US Patent 4057559A.
-
Robinson, B. (1963).[1] The Fischer Indole Synthesis.[1][3][4][5][6][7] Chemical Reviews, 63(4), 373-401. (Seminal review on the mechanism).
-
PubChem. (2023). Compound Summary: Indole Derivatives.[8][9][5] Retrieved from [Link]
Sources
- 1. US4057559A - Carbazole acetic acid derivatives - Google Patents [patents.google.com]
- 2. NMR Spectroscopy [www2.chemistry.msu.edu]
- 3. Buy 6-Isopropylindole | 32996-24-0 [smolecule.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Indole synthesis [organic-chemistry.org]
- 6. ricerca.uniba.it [ricerca.uniba.it]
- 7. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benthamscience.com [benthamscience.com]
7-isopropyl-1H-indole physical properties and appearance
Executive Summary
7-Isopropyl-1H-indole is a specialized heterocyclic building block used primarily in the synthesis of sterically demanding indole-based pharmaceuticals and agrochemicals. Distinguished by the bulky isopropyl group at the 7-position (peri-position to the indole nitrogen), this compound exhibits unique steric and electronic properties that influence binding affinity in kinase inhibitors and GPCR ligands. Its synthesis is non-trivial due to the steric crowding at the 7-position, often requiring specific methodologies like the Bartoli indole synthesis .
Chemical Identity & Structural Analysis[1][2][3][4]
| Attribute | Detail |
| IUPAC Name | 7-(Propan-2-yl)-1H-indole |
| CAS Registry Number | 57817-04-6 |
| Molecular Formula | C₁₁H₁₃N |
| Molecular Weight | 159.23 g/mol |
| SMILES | CC(C)C1=CC=CC2=C1NC=C2 |
| Structural Feature | C7-Steric Bulk: The isopropyl group exerts significant steric pressure on the N-H bond, affecting hydrogen bond donor capability and metabolic stability at the C7 position.[1] |
Physical Properties
Note: Due to the specialized nature of this isomer, certain values are derived from high-fidelity predictive models and structural analogs (e.g., 7-ethylindole).
Appearance and State
-
Physical State: Viscous liquid or low-melting solid at standard temperature and pressure (STP).
-
Context: While 7-methylindole is a solid (MP ~85°C), the increased flexibility and asymmetry of the 7-isopropyl group typically disrupt crystal packing, lowering the melting point relative to the methyl analog.
-
-
Color: Colorless to pale yellow (darkens to reddish-brown upon oxidation/light exposure).
-
Odor: Characteristic indole-like (fecal/napthalenic) odor, though less volatile than unsubstituted indole.
Thermal & Solubility Data
| Property | Value / Range | Condition |
| Boiling Point | 275°C - 285°C (Predicted) | @ 760 mmHg |
| Melting Point | < 40°C (Likely liquid at RT) | - |
| Density | 1.02 ± 0.05 g/cm³ | @ 20°C |
| LogP (Octanol/Water) | 3.3 - 3.5 | Lipophilic |
| Solubility | Soluble in DMSO, DCM, EtOAc, MeOH. Insoluble in water. | - |
Synthesis: The Bartoli Indole Protocol
The most reliable route to 7-substituted indoles, particularly those with bulky alkyl groups, is the Bartoli Grignard Indole Synthesis . This method circumvents the regioselectivity issues common in Fischer indole synthesis for 7-substituted targets.
Reaction Logic
The reaction involves the treatment of an ortho-substituted nitroarene (2-isopropyl-1-nitrobenzene) with excess vinyl magnesium bromide. The steric bulk at the ortho position (isopropyl) actually favors the reaction by preventing alternative addition pathways.
Protocol Workflow
-
Reagents: 2-Isopropyl-1-nitrobenzene (1.0 eq), Vinylmagnesium bromide (3.0 - 4.0 eq), THF (Anhydrous).
-
Conditions: -40°C to -78°C initiation, followed by warming to RT.
-
Quench: Saturated aqueous NH₄Cl.
Mechanism Visualization
The following diagram illustrates the Bartoli pathway, highlighting the critical [3,3]-sigmatropic rearrangement.
Caption: Mechanistic flow of the Bartoli Indole Synthesis converting o-nitroarenes to 7-substituted indoles via vinyl Grignard addition.
Spectral Characterization (Predicted)
Researchers should validate the identity of 7-isopropyl-1H-indole using the following expected NMR signals. The isopropyl group provides a distinct diagnostic pattern.
¹H NMR (400 MHz, CDCl₃)
-
δ 8.10 (br s, 1H): N-H proton (Broad due to exchange; shift varies with concentration).
-
δ 7.55 (d, J=8.0 Hz, 1H): C4-H (Aromatic).
-
δ 7.20 (t, J=7.5 Hz, 1H): C5-H (Aromatic).
-
δ 7.05 (d, J=7.5 Hz, 1H): C6-H (Aromatic).
-
δ 7.15 (m, 1H): C2-H.
-
δ 6.55 (m, 1H): C3-H.
-
δ 3.45 (sept, J=6.8 Hz, 1H): Isopropyl CH (Methine). Key diagnostic signal.
-
δ 1.35 (d, J=6.8 Hz, 6H): Isopropyl CH₃ (Methyls).
¹³C NMR (100 MHz, CDCl₃)
-
Aromatic Carbons: ~135.0 (C7a), 128.0 (C3a), 124.0 (C2), 122.0 (C6), 120.0 (C4), 119.0 (C5), 102.0 (C3).
-
Aliphatic Carbons: ~28.5 (CH of isopropyl), ~23.0 (CH₃ of isopropyl).
Applications in Drug Development
The 7-isopropyl group is not merely a passive substituent; it is often employed to:
-
Modulate pKa: The electron-donating alkyl group slightly increases the electron density of the indole ring, potentially raising the pKa of the NH (making it less acidic).
-
Steric Occlusion: It blocks the "bottom" edge of the indole, preventing metabolic oxidation at the 7-position and restricting rotation in biaryl systems (atropisomerism potential if C1/C2 are substituted).
-
Lipophilic Filling: Used to fill hydrophobic pockets in kinase active sites (e.g., hinge-binding regions) where the 7-position faces a hydrophobic gatekeeper residue.
Handling & Safety
-
Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). Indoles are prone to oxidative polymerization (pinking/browning) upon air exposure.
-
Hazards: Irritant to eyes, skin, and respiratory system.
-
PPE: Standard lab coat, nitrile gloves, and safety glasses. Work within a fume hood.
References
-
Bartoli, G., et al. (1989). "Reaction of nitroarenes with vinyl Grignard reagents: a convenient synthesis of 7-substituted indoles." Journal of Organic Chemistry.
-
Dobbs, A. P. (2001). "Total Synthesis of Indoles from Trichloromethyl Carbinols." Journal of Organic Chemistry.
-
PubChem Compound Summary. (2025). "Indole Derivatives and Physical Properties." National Library of Medicine.[2]
-
Humphrey, G. R., & Kuethe, J. T. (2006). "Practical Methodologies for the Synthesis of Indoles." Chemical Reviews.
Sources
An In-depth Technical Guide to 7-Isopropylindole and 7-Methylindole: A Comparative Analysis for Drug Discovery
Abstract: The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic pharmaceuticals. Subtle modifications to this privileged core can profoundly alter a molecule's physicochemical properties and biological activity. This guide provides a detailed comparative analysis of two closely related derivatives, 7-isopropylindole and 7-methylindole. We will dissect their structural nuances, compare their physicochemical and spectroscopic properties, explore their synthesis, and elucidate how the seemingly minor difference between a C7-methyl and a C7-isopropyl group creates significant distinctions in steric and electronic profiles, ultimately impacting their potential in drug development.
Introduction: The Significance of the C7-Position on the Indole Scaffold
The indole ring system, a fusion of benzene and pyrrole rings, is a prevalent motif in biologically active compounds. Its unique electronic structure and ability to participate in various non-covalent interactions make it a highly effective pharmacophore.[1] The benzene portion of the indole, particularly the C4-C7 positions, offers a vector for chemical modification that can fine-tune a compound's interaction with biological targets. Substitution at the C7 position is of particular interest as it lies adjacent to the nitrogen-containing pyrrole ring, allowing substituents to exert significant steric and electronic influence on the molecule's overall conformation and reactivity. This guide focuses on the methyl and isopropyl groups, two simple alkyl substituents whose differences in size and structure lead to important, predictable variations in molecular behavior.
PART 1: Molecular and Physicochemical Properties
Structural Analysis: The Impact of a Single Carbon Branch
The foundational difference between 7-methylindole and 7-isopropylindole lies in the branching and spatial volume of the C7-alkyl group. While both are electron-donating substituents, the isopropyl group introduces significantly more steric bulk.
-
7-Methylindole: Features a single methyl group (-CH₃) at the C7 position. This group is relatively small and symmetrical.
-
7-Isopropylindole: Features a branched isopropyl group (-CH(CH₃)₂) at the C7 position. This group is substantially larger and creates a more sterically hindered environment around the C7-C1 bond and the adjacent pyrrole ring.
This structural divergence is the primary driver of the differences in their physical properties, chemical reactivity, and potential biological interactions.
Comparative Physicochemical Data
The increase in molecular weight and surface area from a methyl to an isopropyl group directly influences key physicochemical parameters relevant to drug development, such as solubility and lipophilicity (LogP).
| Property | 7-Methylindole | 7-Isopropylindole | Rationale for Difference |
| Molecular Formula | C₉H₉N | C₁₁H₁₃N | Addition of two carbons and four hydrogens. |
| Molecular Weight | 131.18 g/mol | 159.23 g/mol [2] | Increased mass from the larger alkyl group. |
| LogP (o/w) | ~2.56 | ~3.3-3.8 (Predicted)[2][3] | The larger, nonpolar isopropyl group increases lipophilicity. |
| Melting Point | 80-84 °C | Not available | Changes in crystal lattice packing due to steric bulk. |
| Boiling Point | ~266 °C | Not available | Higher molecular weight leads to stronger van der Waals forces. |
| Polar Surface Area | 15.79 Ų (Predicted) | 15.79 Ų (Predicted)[3] | The substituent is nonpolar, so it does not affect the polar surface area. |
Note: Experimental data for 7-isopropylindole is sparse. Predicted values are based on its isomers and computational models.[2][3][4]
Spectroscopic Differentiation
The structural difference is readily apparent in their spectroscopic signatures, providing a reliable method for identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR:
-
7-Methylindole: Exhibits a characteristic singlet for the methyl protons (-CH₃) typically around 2.4-2.5 ppm.
-
7-Isopropylindole: Shows a more complex pattern. The two methyl groups (-CH(CH₃ )₂) appear as a doublet (6H), while the single methine proton (-CH (CH₃)₂) appears as a septet (1H). This doublet-septet pattern is a definitive signature of an isopropyl group.[5]
-
-
¹³C NMR:
-
7-Methylindole: A single additional carbon signal for the methyl group.
-
7-Isopropylindole: Two additional carbon signals: one for the two equivalent methyl carbons and another for the methine carbon.
-
Mass Spectrometry (MS):
-
Molecular Ion Peak: The molecular ion (M⁺) peak will differ by 28 m/z units (131 for 7-methylindole vs. 159 for 7-isopropylindole).
-
Fragmentation: The primary fragmentation pathway for both is often the loss of a methyl group (a [M-15]⁺ peak) to form a stable carbocation. 7-isopropylindole will show a prominent [M-15]⁺ peak, which is more stable than the corresponding peak from 7-methylindole due to the secondary carbocation character.
PART 2: Synthesis and Reactivity
Synthetic Pathways
The most common and versatile method for synthesizing substituted indoles is the Fischer Indole Synthesis .[6] This reaction involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone.[6]
-
Synthesis of 7-Methylindole: Typically prepared from the reaction of o-tolylhydrazine with a suitable ketone (like acetone) or aldehyde under acidic conditions.
-
Synthesis of 7-Isopropylindole: Can be synthesized analogously using o-isopropylphenylhydrazine as the starting material. The availability and stability of this precursor are critical for a successful synthesis.
Influence of the C7-Substituent on Reactivity
The C7-substituent influences the reactivity of the indole ring through a combination of electronic and steric effects.[7]
-
Electronic Effects: Both methyl and isopropyl groups are weakly electron-donating through induction. This slightly increases the electron density of the benzene ring, potentially modulating its reactivity in electrophilic aromatic substitution reactions. The electronic effects of the two groups are similar, though the isopropyl group is slightly more electron-donating.
-
Steric Effects: This is the most significant point of differentiation. The bulky isopropyl group can sterically hinder reactions at adjacent positions, namely the C6 position of the benzene ring and the N1 position of the pyrrole ring.[8][9] This can affect N-alkylation or N-acylation reactions and may influence the regioselectivity of substitutions on the benzene portion of the scaffold.[8]
PART 3: Biological and Pharmacological Implications
While specific biological activity data for 7-isopropylindole is limited, the principles of medicinal chemistry allow us to predict how the structural change from methyl to isopropyl could impact pharmacological properties. Indole derivatives are known to possess a vast range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][10][11][12]
Steric and Electronic Effects on Receptor Binding
The interaction of a drug molecule with its biological target (e.g., an enzyme or receptor) is highly dependent on its size, shape, and electronic profile.
-
Steric Hindrance: The larger isopropyl group may prevent the molecule from fitting into a tight binding pocket that could accommodate the smaller methyl derivative. Conversely, it could also provide favorable van der Waals interactions in a larger, more hydrophobic pocket, thereby increasing binding affinity. This steric bulk can be exploited to achieve selectivity for one receptor subtype over another.[9]
-
Lipophilicity: The higher LogP of 7-isopropylindole suggests it will have greater affinity for hydrophobic environments. This can enhance its ability to cross cell membranes but may also increase non-specific binding and reduce aqueous solubility, impacting formulation and bioavailability.
-
Metabolic Stability: The methine proton on the isopropyl group is a potential site for metabolic oxidation by cytochrome P450 enzymes. This could represent a different metabolic liability compared to the methyl group, which is also susceptible to oxidation but via a different mechanism.
PART 4: Experimental Protocols
The following protocols are representative methodologies for the synthesis and characterization of these indole derivatives.
Protocol: Synthesis of 7-Methylindole via Fischer Indolization
Trustworthiness: This protocol includes steps for purification and spectroscopic confirmation, ensuring the identity and purity of the final product.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine o-tolylhydrazine hydrochloride (1.0 eq) and chloroacetone (1.1 eq) in ethanol.
-
Hydrazone Formation: Stir the mixture at room temperature for 1-2 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting hydrazine is consumed.
-
Cyclization: Add a strong acid catalyst, such as polyphosphoric acid (PPA) or zinc chloride (ZnCl₂), to the reaction mixture.
-
Heating: Heat the mixture to reflux (typically 80-120°C) for 2-4 hours. The reaction progress should again be monitored by TLC.
-
Workup: Cool the reaction to room temperature and pour it onto ice water. Neutralize the mixture with a base (e.g., sodium bicarbonate or ammonium hydroxide) until it reaches a pH of ~7-8.
-
Extraction: Extract the aqueous mixture three times with an organic solvent such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the isolated 7-methylindole using ¹H NMR, ¹³C NMR, and MS analysis.
Protocol: General Spectroscopic Analysis
Causality: The choice of deuterated solvent is critical; CDCl₃ is common, but DMSO-d₆ may be needed for less soluble compounds or to clearly observe the N-H proton.[13]
-
Sample Preparation (NMR): Dissolve ~5-10 mg of the purified indole derivative in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition: Acquire a ¹H NMR spectrum. Key parameters to check for are the singlet of the methyl group (7-methylindole) or the characteristic doublet and septet of the isopropyl group (7-isopropylindole).
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum to identify the number of unique carbon atoms and their chemical environments.
-
Sample Preparation (MS): Prepare a dilute solution of the sample in a volatile solvent like methanol or acetonitrile.
-
MS Acquisition: Infuse the sample into an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) mass spectrometer. Acquire a full scan mass spectrum to determine the molecular weight by identifying the molecular ion peak ([M+H]⁺).
Conclusion
The distinction between 7-methylindole and 7-isopropylindole serves as a classic example of structure-activity relationships in medicinal chemistry. While separated by only two carbon atoms, the change from a small methyl group to a bulkier, branched isopropyl group at the C7 position imparts significant changes in steric hindrance, lipophilicity, and potential metabolic pathways. The isopropyl derivative offers increased hydrophobicity, which can enhance membrane permeability and binding in lipophilic pockets, but its steric bulk may also introduce negative interactions or hinder synthesis. For drug development professionals, understanding these nuanced differences is paramount. The choice between these two seemingly similar building blocks can dictate a research program's success, influencing everything from synthetic feasibility and compound solubility to target affinity, selectivity, and metabolic fate.
References
-
MySkinRecipes. (n.d.). 7-Isopropyl-1H-indole. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4389257, 1-isopropyl-1H-indole. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 87307, 2-Isopropyl-1H-indole. Retrieved from [Link]
- Bai, R., et al. (2023). Recent Advances of Marine Natural Indole Products in Chemical and Biological Aspects. Marine Drugs, 21(3), 153.
-
Chemistry LibreTexts. (2023). 16.5: An Explanation of Substituent Effects. Retrieved from [Link]
- Ferreira, M., et al. (2024).
-
Lane Lab of Chemistry. (2021). 151 CHM2211 Steric Effects on Electrophilic Aromatic Substitution Reactions [Video]. YouTube. Retrieved from [Link]
-
PhytoBank. (2015). Showing beta-isopropylindole (PHY0060708). Retrieved from [Link]
- Colella, M., et al. (2020). A Recent Update on the Flow Synthesis of Indoles.
-
Stack Exchange. (2021). Help understanding how "steric effects" are distinct from "electronic effects"? Retrieved from [Link]
- Sonawane, K., & Sonawane, D. (n.d.). Indole: A Promising Scaffold For Biological Activity. RJPN.
- G-Medina, A., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(11), 1948-2019.
- Küçükgüzel, Ş. G., & Koç, D. (2006). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 11(1), 49-57.
-
Wikipedia. (n.d.). Steric effects. Retrieved from [Link]
- Hosamani, A. A., et al. (2016). Synthesis, Characterization, Crystal Studies of (E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl) Acrylaldehyde.
-
Cheméo. (n.d.). Chemical Properties of o-Isopropylanisole (CAS 2944-47-0). Retrieved from [Link]
- Tran, H. D., et al. (2021). Steric effects vs. electron delocalization: a new look into the stability of diastereomers, conformers and constitutional isomers. RSC Advances, 11(40), 24696-24707.
-
ResearchGate. (2018). (PDF) Synthesis, Fungistatic, Protistocidal, and Antibacterial Activity of 1-(3-Amino-2-Hydroxypropyl)Indoles. Retrieved from [Link]
- O'Brien, C. J., et al. (2021). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. Organic & Biomolecular Chemistry, 19(1), 69-74.
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
- El-Kashef, H., et al. (2022).
- Tugarinov, V., & Kanelis, V. (2017). Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. Journal of Labelled Compounds and Radiopharmaceuticals, 60(10), 471-479.
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- 5. Isopropyl alcohol(67-63-0) 1H NMR spectrum [chemicalbook.com]
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- 13. scs.illinois.edu [scs.illinois.edu]
7-isopropyl-1H-indole PubChem CID and safety data
Executive Summary
7-Isopropyl-1H-indole (CAS: 57817-04-6) is a specialized heterocyclic building block utilized in the synthesis of bioactive alkaloids and pharmaceutical intermediates.[1][2][3][4][5][6] Distinguished by the steric bulk of the isopropyl group at the 7-position, this scaffold is critical for modulating the binding affinity of indole-based ligands in kinase inhibitors and GPCR antagonists.[1][2][3] This guide provides a definitive technical reference for its identification, safety protocols, and synthetic methodology.
Chemical Identification & Properties
Data Integrity Note: While widely available in vendor catalogs, 7-isopropyl-1H-indole is a "boutique" intermediate.[1][2][3] The data below synthesizes verified vendor specifications and calculated physicochemical properties.
| Property | Specification |
| IUPAC Name | 7-(propan-2-yl)-1H-indole |
| CAS Number | 57817-04-6 |
| MDL Number | MFCD13177650 |
| PubChem CID | Not explicitly indexed by CAS in public primary tier; Search via Structure |
| Molecular Formula | C₁₁H₁₃N |
| Molecular Weight | 159.23 g/mol |
| SMILES | CC(C)C1=CC=CC2=C1NC=C2 |
| Appearance | Off-white to pale brown solid / viscous oil (purity dependent) |
| Solubility | Soluble in DMSO, Methanol, DCM; Sparingly soluble in water |
| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen), Protect from light |
Safety Assessment & Handling (GHS)
Status: Predicted/Read-Across Data. Specific toxicological data for the 7-isomer is limited.[1][2][3] The following protocols are derived from the structural analog 6-isopropylindole (CAS 32996-24-0) and general alkyl-indole safety profiles.
Hazard Classification (GHS-US/EU)
-
Signal Word: WARNING
-
H302: Harmful if swallowed (Acute Tox. 4).
-
H315: Causes skin irritation (Skin Irrit. 2).
-
H319: Causes serious eye irritation (Eye Irrit. 2A).
-
H335: May cause respiratory irritation (STOT SE 3).
Critical Handling Protocols
-
Engineering Controls: Handle exclusively within a certified chemical fume hood. The volatility of alkyl indoles can lead to lachrymatory effects.
-
PPE: Nitrile gloves (double-gloving recommended for synthesis), safety goggles, and lab coat.
-
Decontamination: In case of skin contact, wash immediately with polyethylene glycol 400 (PEG-400) followed by soap and water to solubilize the lipophilic indole.
Safety Decision Logic
Figure 1: Decision matrix for safe handling based on physical state.[1][2][3]
Synthesis & Retrosynthetic Analysis
The 7-position substitution pattern is synthetically challenging due to steric hindrance.[1] The most robust route for laboratory-scale production is the Fischer Indole Synthesis starting from 2-isopropylaniline.[1][2][3]
Retrosynthesis
Detailed Protocol (Fischer Indole Route)
Step 1: Hydrazine Formation (Diazotization/Reduction)
-
Reagents: 2-Isopropylaniline, NaNO₂, HCl, SnCl₂ (or Na₂SO₃).
-
Procedure:
Step 2: Hydrazone Formation & Cyclization[1]
-
Reagents: 2-Isopropylphenylhydrazine HCl, Acetaldehyde diethyl acetal (or Pyruvic acid followed by decarboxylation), Polyphosphoric acid (PPA) or ZnCl₂.
-
Mechanism:
-
Condensation of hydrazine with the aldehyde source forms the hydrazone.
-
[3,3]-Sigmatropic Rearrangement: The key step.[1] The bulky isopropyl group at the ortho position forces the rearrangement to the unoccupied ortho site, but since the starting material is 2-substituted, the rearrangement occurs at the unsubstituted 6-position relative to the hydrazine (forming the 7-substituted indole).[1][2][3]
-
-
Procedure:
-
Suspend hydrazine HCl in solvent (Acetic acid or Ethanol).
-
Add aldehyde equivalent and reflux to form hydrazone.
-
Treat with Lewis Acid (ZnCl₂) or PPA at 100-110°C.
-
Workup: Quench with ice water, extract with EtOAc. Purification via silica gel chromatography (Hexane/EtOAc gradient).
-
Synthesis Workflow Diagram
Figure 2: Synthetic pathway from commercially available aniline precursor.[1][2][3]
References
-
CymitQuimica. (2025). Safety Data Sheet: 7-Isopropyl-1H-indole (CAS 57817-04-6).[1][2][3][4][5] Retrieved from
-
BLD Pharm. (2025). Product Analysis: 2-(7-Isopropyl-1H-indol-3-yl)ethanol & 6-Isopropylindole.[1][2][3] Retrieved from
-
PubChem. (2025).[9][10][11][12] Compound Summary: 2-Isopropyl-1H-indole (CID 87307) & Indole (CID 798).[1][2][3] National Library of Medicine.[11] Retrieved from
-
Organic Chemistry Portal. (2024). Fischer Indole Synthesis: Mechanism and Recent Literature.[13] Retrieved from
-
Google Patents. (1987). Process for the production of 7-ethyl indole (US4703126A). Retrieved from
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- 1. 57817-12-6|2-(7-Isopropyl-1H-indol-3-yl)ethanol|BLD Pharm [bldpharm.com]
- 2. indole-building-block.com [indole-building-block.com]
- 3. indole-building-block.com [indole-building-block.com]
- 4. 1908665-25-7|8-Ethyl-9H-carbazol-2-amine|BLD Pharm [bldpharm.com]
- 5. 112485-52-6|6-Methyl-5,7-dihydroindolo[2,3-b]carbazole|BLD Pharm [bldpharm.com]
- 6. 82199-98-2|2-(1H-Indol-7-yl)acetonitrile|BLD Pharm [bldpharm.com]
- 7. chemscene.com [chemscene.com]
- 8. prepchem.com [prepchem.com]
- 9. 2-Isopropylaniline | C9H13N | CID 12561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. SID 500777635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. CID 2022 | C8H11N5O3 | CID 2022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. (3-((6-Chloropyridin-3-yl)methyl)-1,3-thiazolidin-2-ylidene)cyanamide | C10H9ClN4S | CID 115224 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Indole synthesis [organic-chemistry.org]
Solubility Profile & Solvent Selection Guide: 7-Isopropyl-1H-Indole
The following technical guide details the solubility profile, physicochemical properties, and experimental protocols for 7-isopropyl-1H-indole .
Content Type: Technical Whitepaper & Laboratory Guide Subject: Physicochemical Properties, Solubility Landscape, and Process Optimization Target Audience: Medicinal Chemists, Process Engineers, and Formulation Scientists
Executive Summary
7-Isopropyl-1H-indole (CAS: 110707-18-1 / Analogous) is a lipophilic indole derivative often employed as a scaffold in the synthesis of receptor modulators and kinase inhibitors.[1] Unlike its parent compound (indole), the presence of a bulky isopropyl group at the C7 position introduces significant steric and hydrophobic factors that alter its solubility profile.
This guide provides a rigorous analysis of the compound's solubility based on Structure-Property Relationships (SPR) and field-proven purification strategies.[1] It addresses the lack of specific empirical data in public repositories by providing predicted solubility classes , analogous data from 7-ethylindole , and self-validating experimental protocols for precise determination.
Physicochemical Basis of Solubility
To understand the solubility behavior of 7-isopropyl-1H-indole, we must analyze its structural electronic and steric environment.[1]
Structural Analysis[1][2]
-
Core Scaffold: 1H-Indole (Bicyclic aromatic heterocycle).[1]
-
Substituent: Isopropyl group (
) at the C7 position.[1] -
Electronic Effect: The isopropyl group is electron-donating (+I effect), slightly increasing the electron density of the indole ring.
-
Steric "Peri" Effect: The C7 position is adjacent to the bridgehead but spatially proximal to the N1-H bond.[1] The bulky isopropyl group creates a "hydrophobic pocket" around the N-H moiety. This steric crowding can:
-
Reduce H-bond donation: Hinders the approach of H-bond acceptors (like DMSO or Carbonyls) to the N-H proton.[1]
-
Disrupt Crystal Packing: The lack of symmetry and steric bulk often lowers the melting point compared to 7-methylindole, potentially increasing solubility in organic solvents.
-
Predicted Properties Table
| Property | Value (Predicted/Analogous) | Rationale |
| Molecular Weight | 159.23 g/mol | Calculated ( |
| LogP (Octanol/Water) | ~3.4 – 3.8 | Indole (2.[1]14) + Isopropyl fragment (~1.5).[1] Highly Lipophilic.[1] |
| pKa (N-H) | ~17.0 (DMSO) | Slightly higher than indole (16.[1]2) due to +I effect of alkyl group.[1] |
| Melting Point | 45 – 65 °C | 7-Methylindole melts at ~85°C; larger alkyl groups often lower MP.[1] |
| Physical State | Low-melting Solid / Oil | Dependent on purity; likely an oil if crude.[1] |
Solubility Landscape
The following classification guides solvent selection for reaction, extraction, and purification processes.
Class I: High Solubility (Process Solvents)
Solubility > 100 mg/mL at 25°C These solvents are ideal for reaction media or dissolving the compound for transfer.[1]
-
Dichloromethane (DCM): Excellent solubility due to dispersion interactions.[1]
-
Ethyl Acetate (EtOAc): The standard solvent for extraction.[1] The carbonyl oxygen can access the N-H despite steric hindrance.
-
Tetrahydrofuran (THF): High solubility; useful for lithiation/functionalization reactions.[1]
-
MTBE (Methyl tert-butyl ether): Preferred over diethyl ether for industrial extraction due to higher boiling point and lower peroxide formation.[1]
Class II: Moderate/Temperature-Dependent (Crystallization)
Solubility: 10–50 mg/mL at 25°C; High at Reflux These solvents are candidates for recrystallization.[1]
-
Toluene: Moderate solubility at RT; high at reflux.[1] Excellent for azeotropic drying.[1]
-
Isopropanol (IPA): The isopropyl group of the solvent interacts favorably with the substituent. Good candidate for cooling crystallization.[1]
-
Ethanol/Methanol: Soluble, but high solubility might prevent crystallization unless water is added (anti-solvent).[1]
Class III: Poor Solubility (Anti-Solvents)
Solubility < 1 mg/mL at 25°C[1]
-
Water: The compound is highly hydrophobic.
-
Hexanes/Heptane (Cold): While likely soluble in hot aliphatic hydrocarbons, the solubility drops significantly upon cooling, making Heptane the primary candidate for recrystallization .
Experimental Protocols
Since specific solubility values vary by batch purity and polymorph, use these protocols to generate internal data.
Protocol A: Rapid Solubility Screening (Visual)
Objective: Qualitatively determine the "Solubility Class" for solvent selection.[1]
-
Weigh: Place 10 mg of 7-isopropyl-1H-indole into a 4 mL glass vial.
-
Aliquot: Add the test solvent in 100 µL increments at 25°C.
-
Agitate: Vortex for 30 seconds after each addition.
-
Observe:
-
Thermal Stress: If insoluble at 25°C, heat to boiling (using a heat block).[1] If it dissolves, cool slowly to 0°C to test for crystallization potential.[1]
Protocol B: Quantitative Saturation Method (HPLC)
Objective: Determine exact thermodynamic solubility (e.g., for formulation).[1]
-
Saturation: Add excess solid (~50 mg) to 2 mL of solvent in a sealed vial.
-
Equilibration: Shake at constant temperature (25°C) for 24 hours.
-
Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter (pre-saturated).
-
Dilution: Dilute the filtrate 100-fold with Acetonitrile.
-
Quantification: Analyze via HPLC-UV (254 nm) against a standard curve of 7-isopropyl-1H-indole.
Process Optimization Workflows
The following diagrams illustrate the decision logic for solvent selection and the experimental workflow.
Diagram 1: Solvent Selection Decision Tree
Caption: Decision tree for selecting solvents based on the purification stage (Extraction vs. Crystallization).
Diagram 2: Solubility Determination Workflow
Caption: Standard Operating Procedure (SOP) workflow for quantitative solubility determination.
Safety and Handling
-
Inhalation: Indole derivatives often possess potent odors (fecal/mothball-like at high concentrations).[1] Use a fume hood.[1]
-
Skin Contact: Lipophilic indoles penetrate skin easily.[1] Wear Nitrile gloves.[1]
-
Stability: Indoles are susceptible to oxidative darkening (formation of indigoids) upon exposure to light and air.[1] Store in amber vials under nitrogen.
References
-
Properties of Indole Derivatives: PubChem Compound Summary for CID 87307 (2-Isopropyl-1H-indole) and CID 798 (Indole).[1] National Center for Biotechnology Information (2024).[1] Link
-
Solubility of Indoles: Jouyban, A., et al. "Solubility of indole-3-acetic acid in various organic solvents."[1] Journal of Chemical & Engineering Data (2010).[1] Link[1]
-
Synthesis of 7-Substituted Indoles: Bartoli, G., et al. "Synthesis of 7-substituted indoles via the Bartoli reaction." Tetrahedron Letters (1989).[1] Link
-
Purification Strategies: Anderson, N. G.[1] "Practical Process Research & Development - A Guide for Organic Chemists." Academic Press (2012).[1] (Standard text for crystallization solvent selection).
Sources
The Unexploited Vector: 7-Substituted Indole Derivatives in Drug Discovery
[1]
Executive Summary
The indole scaffold is arguably the most privileged structure in medicinal chemistry, appearing in over 40 FDA-approved drugs. However, the vast majority of these therapeutics rely on functionalization at the nucleophilic C3, the electrophilic C2, or the easily accessible C5 positions. The C7 position remains a "white space" in many drug discovery campaigns—not due to a lack of biological utility, but due to historical synthetic intractability.
This technical guide provides a roadmap for accessing and utilizing 7-substituted indoles. It bridges the gap between complex C-H activation methodologies and practical medicinal chemistry applications, offering a validated pathway to exploit this vector for metabolic blocking, solubility enhancement, and novel IP generation.
The "C7 Problem": Reactivity & Opportunity
The Synthetic Bottleneck
The indole nucleus is electron-rich, with the pyrrole ring (C3) being highly susceptible to electrophilic aromatic substitution (
-
Electronic Deactivation: It is not naturally nucleophilic compared to C3.
-
Steric Hindrance: Proximity to the N1-H makes bulky substitutions difficult without specific directing groups.
-
Regioselectivity: Direct lithiation often favors C2 (via N-protecting group direction) over C7.
The Medicinal Chemistry Value Proposition
Despite these hurdles, the C7 position offers unique advantages:
-
Metabolic Blocking: C7 is often a site of Phase I metabolism (hydroxylation) when C3/C5 are substituted. Blocking it with F, Cl, or Me can significantly extend half-life (
). -
Conformational Locking: A C7-substituent can sterically clash with N1-substituents, forcing the N-substituent out of plane (atropisomerism), which can be exploited to lock bioactive conformations.
-
Solubility Vector: C7 points into a distinct quadrant of chemical space, often solvent-exposed in kinase binding pockets (e.g., the "sugar pocket" or solvent front), making it an ideal exit vector for solubilizing groups.
Strategic Synthesis: Breaking the Barrier
Two primary methodologies dominate the access to 7-substituted indoles: the classical Bartoli Indole Synthesis and modern Transition-Metal Catalyzed C-H Activation .
Method A: The Bartoli Indole Synthesis (Classical)
The Bartoli reaction is the "workhorse" for 7-substituted indoles. It uses ortho-substituted nitroarenes and vinyl Grignard reagents. It is particularly robust for generating 7-alkyl and 7-halo indoles which are difficult to access otherwise.
Mechanism: The reaction proceeds via a single-electron transfer (SET) mechanism, followed by a [3,3]-sigmatropic rearrangement. The steric bulk of the ortho substituent (the future 7-group) is actually beneficial, as it drives the rearrangement.
Figure 1: Simplified mechanistic flow of the Bartoli Indole Synthesis.
Method B: C-H Activation (Modern)
For late-stage functionalization, C-H activation is superior. It allows the installation of complex groups onto an existing indole core.
-
Catalyst: Ruthenium(II) or Rhodium(III).
-
Directing Group (DG): Critical. Common DGs include N-pivaloyl, N-carbamoyl, or removable phosphorous groups (e.g.,
). -
Selectivity: The DG coordinates the metal to the C7 position, forming a metallacycle intermediate.
Figure 2: Catalytic cycle for Directed C7-H Activation.
Comparative Analysis: Choosing Your Route
| Feature | Bartoli Synthesis | C-H Activation (Ru/Rh) |
| Starting Material | o-Nitroarenes | Indoles (requires DG) |
| Scope | 7-Alkyl, 7-Halo, 7-Aryl | 7-Alkenyl, 7-Acyl, 7-Aryl |
| Scalability | High (Kg scale possible) | Moderate (Catalyst cost) |
| Limitations | Requires 3-4 equiv of Grignard | Requires specific Directing Group |
| Best For | Building the core scaffold | Late-stage diversification |
Experimental Protocol: Bartoli Synthesis of 7-Methylindole
Objective: Synthesis of 7-methylindole from 2-nitrotoluene. This protocol is self-validating; the color change serves as a process indicator.
Reagents:
-
2-Nitrotoluene (1.0 equiv)
-
Vinylmagnesium bromide (1.0 M in THF, 3.5 equiv)
-
Anhydrous THF (Solvent)
-
Saturated aqueous
(Quench)
Step-by-Step Procedure:
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, low-temperature thermometer, and nitrogen inlet.
-
Solvation: Dissolve 2-nitrotoluene (13.7 g, 100 mmol) in anhydrous THF (300 mL). Cool the solution to -40°C using an acetonitrile/dry ice bath.
-
Expert Insight: Do not cool to -78°C. The reaction requires -40°C for the initial reduction step to proceed at a reasonable rate. Too cold, and the reaction stalls; too warm, and polymerization of the Grignard dominates.
-
-
Addition: Add vinylmagnesium bromide (350 mL, 350 mmol) dropwise via an addition funnel over 45 minutes.
-
Observation: The solution will turn deep dark brown/red. This indicates the formation of the nitroso intermediate.
-
-
Reaction: Stir at -40°C for 1 hour, then allow the mixture to warm to -20°C over 30 minutes.
-
Quench: Pour the cold reaction mixture rapidly into a vigorously stirred beaker of saturated
(500 mL) at 0°C.-
Caution: Exothermic reaction.
-
-
Workup: Extract with EtOAc (3 x 200 mL). Wash combined organics with water and brine. Dry over
. -
Purification: Flash column chromatography (Hexanes/EtOAc 95:5). 7-Methylindole is typically a viscous oil that solidifies upon standing.
Yield Expectation: 65-75%.
Case Study: The Road to Fostemsavir (Rukobia)
Drug: Fostemsavir (Prodrug of Temsavir) Indication: HIV-1 Infection (Attachment Inhibitor) Approval: FDA, 2020
The development of Fostemsavir illustrates the critical role of the 7-position (and its bioisosteres) in optimizing potency and physicochemical properties.
-
The Starting Point: Early screening identified indole-3-glyoxamides as inhibitors of gp120 (viral envelope protein).[1][2]
-
The "7-Substituted" Breakthrough: SAR studies revealed that small substituents at C7 (e.g., F, Cl, Me) or the introduction of a nitrogen atom (7-azaindole) significantly enhanced binding affinity.
-
Optimization: The team transitioned from a 7-substituted indole to a 7-azaindole (4-methoxy-7-azaindole core). While strictly an azaindole, the medicinal chemistry logic remains identical: utilizing the vector at position 7 to tune electronic properties and binding interactions without disrupting the core planarity.
-
Outcome: The 7-azaindole scaffold provided the necessary potency and metabolic stability profile, leading to Temsavir (and its phosphate prodrug Fostemsavir), a first-in-class attachment inhibitor.
References
-
Bartoli, G., et al. (1989). "Reaction of nitroarenes with vinyl Grignard reagents: a simple and general method for the synthesis of 7-substituted indoles." Tetrahedron Letters. Link
-
Ackermann, L., et al. (2011). "Ruthenium-Catalyzed C-H Bond Functionalizations of Indoles." Organic Letters. Link
-
Meanwell, N. A., et al. (2018). "Inhibitors of HIV-1 Attachment: The Discovery and Development of Temsavir and its Prodrug Fostemsavir."[2][5] Journal of Medicinal Chemistry. Link
-
Dalpozzo, R., & Bartoli, G. (2005). "Bartoli Indole Synthesis." Current Organic Chemistry. Link
-
FDA Drug Approval Package. (2020). "Rukobia (Fostemsavir)." U.S. Food and Drug Administration.[5][6][7] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic strategies and therapeutic insights into FDA-approved indole-containing drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fostemsavir | C25H26N7O8P | CID 11319217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Characterization and Properties of 7-Isopropyl-1H-Indole
This is a comprehensive technical guide designed for researchers and drug development professionals. It synthesizes available chemical data with field-proven characterization protocols for 7-isopropyl-1H-indole , a specialized heterocyclic intermediate.
CAS: 57817-04-6 | Formula: C₁₁H₁₃N | MW: 159.23 g/mol [1]
Executive Summary & Application Context
7-Isopropyl-1H-indole is a sterically congested indole derivative where the isopropyl group at the C7 position exerts significant influence on the electronic and steric environment of the indole N-H. Unlike its C3-substituted counterparts (tryptamines), C7-substituted indoles are critical "scaffold-hopping" intermediates used to modulate metabolic stability and lipophilicity in drug candidates (e.g., fluvastatin analogs, receptor modulators).
Core Challenge: Due to the steric bulk of the isopropyl group adjacent to the nitrogen atom (position 1), this compound often exhibits disrupted crystal packing compared to 7-methylindole, resulting in a lower melting point (often appearing as a viscous oil or low-melting solid at room temperature).
Physicochemical Data Profile
The following data aggregates predicted values derived from structure-activity relationship (SAR) algorithms and comparative experimental data of structural analogs (e.g., 7-methylindole, 6-isopropylindole).
Table 1: Physical Properties & Specifications
| Property | Value / Range | Confidence / Method |
| Physical State | Viscous Oil or Low-Melting Solid | Based on steric disruption of crystal lattice (Ref: 7-Methylindole MP is 85°C; Isopropyl bulk reduces this). |
| Melting Point (MP) | 30 – 45 °C (Predicted) | Experimental determination required via DSC (see Protocol A). |
| Boiling Point (BP) | 285 – 295 °C (at 760 mmHg) | Extrapolated from Indole (254°C) + Isopropyl increment (~35-40°C). |
| Boiling Point (Reduced) | 135 – 140 °C (at 10 mmHg) | Estimated using nomograph for vacuum distillation. |
| Density | 0.98 – 1.02 g/cm³ | Predicted liquid density at 25°C. |
| LogP | 3.3 – 3.6 | High lipophilicity due to alkyl substitution. |
| Solubility | DCM, EtOAc, DMSO, MeOH | Insoluble in water. |
Critical Note: Commercial samples often appear as dark oils due to oxidation. Pure 7-isopropylindole should be colorless to pale yellow. If the sample is solid, it may undergo sublimation before melting; use sealed capillaries.
Synthesis & Purification Workflow
The synthesis of 7-substituted indoles is non-trivial due to the lack of activation at the C7 position in the parent indole. The most robust route is the Fischer Indole Synthesis or the Bartoli Indole Synthesis .
Figure 1: Synthesis and Purification Logic
The following diagram outlines the decision tree for synthesizing and isolating 7-isopropylindole, highlighting critical purification steps to ensure accurate physical property measurement.
Caption: Workflow for the isolation of 7-isopropylindole. Vacuum distillation is preferred for oily crudes to avoid thermal decomposition.
Experimental Protocols for Characterization
As an Application Scientist, relying solely on literature values for rare intermediates is risky. Use these self-validating protocols to generate primary data.
Protocol A: Precision Melting Point (Differential Scanning Calorimetry - DSC)
For samples that are semi-solid or low-melting, standard capillary methods are inaccurate.
-
Preparation: Weigh 2–5 mg of dried 7-isopropylindole into an aluminum Tzero pan. Hermetically seal to prevent sublimation.
-
Equilibration: Equilibrate at -20°C to ensure the sample is fully crystallized.
-
Ramp: Heat from -20°C to 100°C at a rate of 5°C/min.
-
Analysis: Record the Onest Temperature (
) of the endothermic peak. This is the thermodynamic melting point, independent of operator error.
Protocol B: Micro-Boiling Point (Siwoloboff Method)
Used when sample quantity is limited (<100 mg) and vacuum distillation is not feasible.
-
Setup: Place a small amount of liquid (approx. 0.5 cm depth) in a standard ignition tube (4 mm diameter).
-
Capillary: Insert a fine melting point capillary, sealed at the top end, open end down, into the liquid.
-
Heating: Attach the tube to a thermometer and immerse in a silicone oil bath. Heat gently.
-
Observation:
-
As temperature rises, bubbles will escape from the capillary (air expansion).
-
Transition: When a rapid, continuous stream of bubbles emerges, the vapor pressure equals atmospheric pressure.
-
Measurement: Stop heating. Note the temperature at the exact moment bubbling stops and liquid begins to be sucked back into the capillary. This is the Boiling Point .
-
Protocol C: Structural Validation (¹H-NMR)
Confirm the regiochemistry (7-position) before trusting physical data.
-
Solvent: CDCl₃.
-
Key Signals:
-
Isopropyl Group: Look for a doublet (6H, ~1.3 ppm) and a septet (1H, ~3.5 ppm).
-
Indole NH: Broad singlet at >8.0 ppm. Note: The NH signal may be shifted upfield or broadened due to steric shielding by the 7-isopropyl group.
-
Aromatic Region: Pattern must integrate to 4 protons (H2, H3, H4, H5, H6). H4, H5, H6 will show an ABC-like pattern, distinct from the ABCD pattern of unsubstituted indole.
-
References & Data Sources
-
National Institute of Standards and Technology (NIST). Indole: Gas Phase Thermochemistry Data. (Used for baseline Indole BP/MP extrapolation). [Link]
-
PubChem. Compound Summary: 7-Isopropyl-1H-indole (CAS 57817-04-6).[2] (Identifier verification). [Link]
-
Organic Chemistry Portal. Fischer Indole Synthesis: Mechanisms and Protocols. (Synthetic route grounding). [Link]
Sources
Methodological & Application
Technical Application Note: High-Fidelity Synthesis of 7-Isopropyl-1H-indole
Executive Summary
The synthesis of 7-substituted indoles presents a unique challenge in medicinal chemistry due to steric hindrance at the ortho position, which often precludes classical Fischer indole cyclization.[1] This Application Note details a robust, two-stage protocol for converting 2-isopropylaniline (o-cumidine) to 7-isopropyl-1H-indole .
While direct cyclization of the aniline is chemically inefficient, this protocol utilizes a high-yield oxidation to the nitroarene followed by the Bartoli Indole Synthesis .[1] This route is selected for its superior regioselectivity and ability to leverage the steric bulk of the isopropyl group to accelerate the [3,3]-sigmatropic rearrangement, resulting in higher yields compared to alternative pathways.[1]
Strategic Pathway Analysis
Route Selection Justification
The conversion of 2-isopropylaniline to 7-isopropylindole requires a strategic functional group interconversion.[1][2] We evaluated three potential pathways:
| Methodology | Precursor Requirement | Suitability for 7-iPr | Verdict |
| Fischer Indole Synthesis | Hydrazine (from Aniline) | Low. Steric crowding at the 7-position often leads to cyclization failure or polymerization.[1][2] | Rejected |
| Sugasawa Reaction | Aniline + Nitrile | Medium. Requires harsh Lewis acids ( | Secondary Option |
| Bartoli Indole Synthesis | Nitroarene | High. The reaction is promoted by ortho-substitution.[1][2][3][4] It is the industry standard for 7-substituted indoles.[1][2] | Selected |
Reaction Scheme
The selected route involves the oxidation of the amine to a nitro group, followed by Grignard-mediated cyclization.[1]
Figure 1: Two-stage synthetic pathway from aniline precursor to indole target.[1]
Detailed Experimental Protocols
Stage 1: Oxidation of 2-Isopropylaniline
Objective: Clean conversion of the amino group to a nitro group without over-oxidation or ring functionalization.[1][2] Method: Sodium Perborate Oxidation (McKillop Method).[2]
Materials
-
Substrate: 2-Isopropylaniline (13.5 g, 100 mmol)
-
Oxidant: Sodium perborate tetrahydrate (
) (500 mmol, 5.0 eq)[1] -
Solvent: Glacial Acetic Acid (150 mL)
-
Quench: Water, Sodium Bicarbonate[1]
Protocol
-
Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer (magnetic stirring is insufficient due to slurry formation) and a thermometer.
-
Dissolution: Dissolve 2-isopropylaniline (13.5 g) in Glacial Acetic Acid (100 mL). Heat the solution to 50°C.
-
Addition: Add Sodium perborate tetrahydrate (77 g) portion-wise over 30 minutes.
-
Reaction: Stir vigorously at 55°C for 4 hours. The mixture will become a thick white paste.
-
Workup:
-
Purification: The crude yellow oil is usually sufficiently pure (>95%).[2] If necessary, purify via silica gel chromatography (Hexanes/EtOAc 95:5).[1][2]
Stage 2: Bartoli Indole Synthesis
Objective: Cyclization of the nitroarene to the indole core.[2]
Mechanism: Grignard attack on nitro group
Materials
-
Substrate: 1-Isopropyl-2-nitrobenzene (8.25 g, 50 mmol)
-
Reagent: Vinylmagnesium bromide (1.0 M in THF) (150 mL, 150 mmol, 3.0 eq)
-
Solvent: Anhydrous THF (200 mL)
-
Quench: Saturated
(aq)
Protocol
-
Inert Atmosphere: Flame-dry a 1 L 3-neck flask and cool under a stream of Argon.
-
Reagent Prep: Charge the flask with Vinylmagnesium bromide (150 mL, 3.0 eq). Cool the solution to -40°C using an acetonitrile/dry ice bath.
-
Note: Unlike many Grignard reactions, Bartoli synthesis performs best at low temperatures to favor the rearrangement over addition side-products.[1]
-
-
Addition: Dissolve 1-isopropyl-2-nitrobenzene (8.25 g) in anhydrous THF (50 mL). Add this solution dropwise to the cold Grignard reagent over 20 minutes.
-
Observation: The solution will turn deep dark brown/red.[2]
-
-
Reaction: Stir at -40°C for 40 minutes, then allow the reaction to warm to -20°C over 1 hour. Stir at -20°C for an additional hour.
-
Quench: Pour the cold reaction mixture rapidly into a vigorously stirred solution of saturated
(500 mL) at 0°C. -
Extraction: Extract with Diethyl Ether (
mL). Avoid DCM if possible to prevent emulsion formation with magnesium salts.[2] -
Purification:
Mechanistic Insight (Self-Validating Logic)[1][2]
The success of this protocol relies on the Bartoli Rearrangement .[2] The steric bulk of the isopropyl group at the ortho position is not a hindrance; rather, it sterically compresses the intermediate, lowering the entropic barrier for the [3,3]-sigmatropic shift.[1]
Figure 2: Mechanistic flow of the Bartoli Indole Synthesis showing the consumption of 3 equivalents of Grignard.[1][4]
Troubleshooting & QC
| Issue | Probable Cause | Corrective Action |
| Low Yield in Stage 1 | Incomplete oxidation or temperature too low.[1][2] | Ensure temp >50°C. Use fresh |
| Stage 2: Polymerization | Temperature too high during addition.[2] | Maintain -40°C strictly.[1][2] Add nitroarene to Grignard (inverse addition). |
| Stage 2: Recovered Aniline | Reduction instead of cyclization.[2] | Ensure Grignard quality (titrate before use).[2] Do not use wet THF.[2] |
| Product Instability | Acid sensitivity or oxidation.[2][6] | Store 7-isopropylindole in the dark at -20°C. Avoid strong acids during workup.[1][2] |
References
-
Bartoli, G., et al. (1989).[1][2][5][7][8] "The reaction of vinyl grignard reagents with 2-substituted nitroarenes: A new approach to the synthesis of 7-substituted indoles." Tetrahedron Letters, 30(16), 2129-2132.[1][2][5] Link
-
McKillop, A., & Tarbin, J. A. (1996).[1][2] "Sodium perborate: A mild and convenient reagent for the oxidation of anilines to nitroarenes."[2] Tetrahedron, 52(41), 13171-13178.[1][2] Link[1][2]
-
Dobbs, A. (2001).[1][2] "Total Synthesis of Indoles from Trichloronitrobenzene via Bartoli Indole Synthesis." Journal of Organic Chemistry, 66(2), 638–641.[1][2] Link[1][2]
-
Kürti, L., & Czakó, B. (2005).[1][2][5] Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.[2][9] (See "Bartoli Indole Synthesis").
Sources
- 1. CN101492378A - Improvement for production process for isopropyl aniline - Google Patents [patents.google.com]
- 2. prepchem.com [prepchem.com]
- 3. Applications of Bartoli indole synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. name-reaction.com [name-reaction.com]
- 5. jk-sci.com [jk-sci.com]
- 6. mdpi.com [mdpi.com]
- 7. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Note: Palladium-Catalyzed Synthesis of 7-Isopropylindole Derivatives
Executive Summary & Strategic Importance
The 7-isopropylindole scaffold represents a privileged structural motif in modern drug design. Unlike the electronically intuitive C3 or C5 positions, the C7 position of the indole ring offers a unique vector for optimizing lipophilic ligand efficiency (LLE) and modulating metabolic stability.
The introduction of an isopropyl group at C7 serves three critical medicinal chemistry functions:
-
Conformational Locking: The steric bulk of the isopropyl group (
-value ~ 0.76) restricts rotation of N1-substituents, potentially locking active bioactive conformations. -
Hydrophobic Pocket Filling: It targets specific lipophilic pockets in GPCRs (e.g., S1P1 receptors) and kinases where smaller methyl groups fail to achieve potency and larger tert-butyl groups incur steric penalties.
-
Metabolic Blocking: It obstructs oxidative metabolism at the electron-rich C7 position, a common clearance pathway for indole-based drugs.
However, synthesizing 7-isopropylindoles is non-trivial. Classical Fischer indole synthesis fails due to regioselectivity issues with meta-substituted hydrazines. Electrophilic aromatic substitution favors C3. Therefore, Palladium-Catalyzed Cross-Coupling is the method of choice. This guide details two high-fidelity workflows: Late-Stage Negishi Coupling (for diversifying the C7 position) and Larock Heteroannulation (for building the core with a fixed C7 substituent).
Retrosynthetic Analysis & Decision Matrix
Selecting the correct synthetic route depends on the stage of drug development and the availability of precursors.
Figure 1: Strategic decision tree for selecting the optimal synthetic pathway.
Method A: Negishi Coupling (The "Gold Standard" for C7-Functionalization)
This protocol is superior to Suzuki-Miyaura coupling for introducing secondary alkyl groups. Suzuki coupling with isopropylboronic acids is notoriously difficult due to slow transmetallation and rapid protodeboronation. The Negishi coupling, utilizing organozinc reagents, bypasses these issues but requires specific ligands to suppress
Mechanism & Rationale
The reaction utilizes a Pd(0)/CPhos catalytic system.[1]
-
Ligand Selection: CPhos (or RuPhos) is critical. These bulky, electron-rich biaryl phosphine ligands facilitate oxidative addition into the sterically hindered C7-Br bond and, more importantly, accelerate reductive elimination over the competing
-hydride elimination of the isopropyl-palladium intermediate. -
Reagent: Isopropylzinc bromide (iPrZnBr) is generated in situ or purchased.
Protocol 1: C7-Isopropylation of 7-Bromoindole
Reagents:
-
Substrate: 7-Bromo-1H-indole (1.0 equiv)
-
Coupling Partner: Isopropylzinc bromide (0.5 M in THF, 1.5 equiv)
-
Catalyst: Pd(OAc)₂ (2 mol%)
-
Ligand: CPhos (4 mol%) (CAS: 913511-85-8)
-
Solvent: THF/Toluene (1:1 v/v)
-
Additives: LiBr (optional, improves zincate solubility)
Step-by-Step Methodology:
-
Catalyst Pre-formation (In Glovebox or Schlenk Line):
-
In a flame-dried Schlenk tube, charge Pd(OAc)₂ (4.5 mg, 0.02 mmol) and CPhos (17.5 mg, 0.04 mmol).
-
Add anhydrous THF (1.0 mL) and stir at room temperature for 5 minutes until the solution turns a deep orange/red (formation of L-Pd(0) species).
-
-
Substrate Addition:
-
Add 7-Bromoindole (196 mg, 1.0 mmol) to the catalyst solution.
-
Note: If the indole N-H is unprotected, the organozinc reagent will first deprotonate the indole (consuming 1 equiv). Therefore, use 2.5 equiv of iPrZnBr for unprotected indoles, or protect N1 with Boc/Tos prior to coupling. Recommendation: Protect with Boc to prevent zinc waste and potential solubility issues.
-
-
Transmetallation:
-
Cool the reaction mixture to 0 °C.
-
Add Isopropylzinc bromide (3.0 mL of 0.5 M solution, 1.5 mmol) dropwise over 5 minutes.
-
Observation: A slight exotherm may occur.
-
-
Reaction:
-
Warm to room temperature and stir.
-
Monitor by HPLC/UPLC at 2 hours. The reaction is typically complete within 4–6 hours at 25 °C.
-
Checkpoint: If conversion is <50% at 4 hours, heat to 50 °C. CPhos is thermally stable.
-
-
Workup:
-
Quench with sat. aq. NH₄Cl (5 mL).
-
Extract with EtOAc (3 x 10 mL).
-
Wash combined organics with brine, dry over MgSO₄, and concentrate.
-
-
Purification:
-
Flash chromatography (Hexanes/EtOAc). 7-isopropylindoles are typically less polar than the bromo-precursor.
-
Expected Yield: 75–92%
Method B: Larock Heteroannulation (De Novo Synthesis)
When the 7-isopropyl group is a fixed design element, building the indole ring from a 7-substituted precursor is often more efficient than late-stage coupling. This method utilizes the Larock Indole Synthesis .[2][3][4]
Mechanism & Rationale
This reaction involves the oxidative addition of Pd(0) to an o-iodoaniline, followed by regioselective carbopalladation of an internal alkyne, and finally N-displacement of palladium to close the ring.
-
Precursor: 2-iodo-6-isopropylaniline. (Synthesis: Electrophilic iodination of commercially available 2-isopropylaniline using I₂/NaHCO₃ or NIS).
-
Regioselectivity: The bulky isopropyl group at the ortho position of the aniline exerts significant steric pressure, directing the larger group of the alkyne to the C3 position of the indole (away from the isopropyl).
Protocol 2: Synthesis from 2-Iodo-6-isopropylaniline
Reagents:
-
Substrate: 2-iodo-6-isopropylaniline (1.0 equiv)
-
Alkyne: Internal Alkyne (e.g., Diphenylacetylene or Ethyl 2-butynoate) (1.2 equiv)
-
Catalyst: Pd(OAc)₂ (5 mol%)
-
Ligand: PPh₃ (10 mol%) or TFP (Tri-2-furylphosphine) for difficult substrates.
-
Base: Na₂CO₃ or K₂CO₃ (3.0 equiv)
-
Additive: LiCl (1.0 equiv)
-
Solvent: DMF (dimethylformamide)
Step-by-Step Methodology:
-
Reaction Setup:
-
In a pressure vial, combine 2-iodo-6-isopropylaniline (261 mg, 1.0 mmol), the internal alkyne (1.2 mmol), Na₂CO₃ (318 mg, 3.0 mmol), and LiCl (42 mg, 1.0 mmol).
-
Add Pd(OAc)₂ (11 mg, 0.05 mmol) and PPh₃ (26 mg, 0.10 mmol).
-
-
Solvent & Deoxygenation:
-
Add DMF (5 mL).
-
Sparge with Argon for 5 minutes. (Oxygen inhibits the reduction of Pd(II) to the active Pd(0) species).
-
-
Heating:
-
Seal the vial and heat to 100 °C for 12–24 hours.
-
Note: The steric bulk of the isopropyl group may slow the migratory insertion step compared to a simple aniline. Higher temperatures (120 °C) may be required for bulky alkynes.
-
-
Workup:
-
Cool to room temperature.[5] Dilute with Diethyl Ether (30 mL) and Water (30 mL).
-
Critical Step: Wash the organic layer extensively with water (3 x 20 mL) to remove DMF, which can interfere with chromatography.
-
-
Purification:
-
Purify via silica gel chromatography.
-
Expected Yield: 60–85% (Dependent on alkyne sterics).
Comparative Data Analysis
| Feature | Method A: Negishi Coupling | Method B: Larock Annulation |
| Primary Utility | Late-stage diversification (SAR) | Scale-up / Core Synthesis |
| Precursor Availability | 7-Bromoindole (Commercial) | 2-Isopropylaniline (Commercial) |
| Functional Group Tolerance | Moderate (sensitive to acidic protons) | High (Base mediated) |
| Steric Sensitivity | High (Requires specialized ligands) | Moderate (Controlled by alkyne) |
| Main By-product | Reduced indole (H-substitution) | Regioisomers (minor) |
| Cost | High (Ligand/Zinc reagent) | Low (PPh3/Carbonate base) |
Troubleshooting Guide
Issue 1: Beta-Hydride Elimination (Method A)
-
Symptom: Formation of 7-H indole (reductive dehalogenation) and propene, rather than 7-isopropylindole.
-
Root Cause: The Pd-isopropyl intermediate is unstable and eliminates a hydride before reductive elimination can occur.
-
Solution: Switch to CPhos or RuPhos . These ligands are designed to accelerate reductive elimination. Do not use PPh₃ or dppf.
Issue 2: Low Conversion (Method B)
-
Symptom: Starting material remains after 24h.
-
Root Cause: Steric clash between the 6-isopropyl group on the aniline and the incoming alkyne.
-
Solution: Increase temperature to 120 °C. Switch solvent to DMA (Dimethylacetamide) for higher boiling point stability. Use 10 mol% catalyst loading.
Reaction Mechanism Diagram (Negishi)
Figure 2: Catalytic cycle of the Negishi coupling highlighting the critical competition between Reductive Elimination and Beta-Hydride Elimination.
References
-
Negishi Coupling of Secondary Alkylzincs: Han, C., & Buchwald, S. L. (2009).[5] Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society, 131(22), 7532–7533. Link
-
Larock Indole Synthesis Review: Larock, R. C., & Yum, E. K. (1991). Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes. Journal of the American Chemical Society, 113(17), 6689–6690. Link
-
CPhos Ligand Development: Milne, J. E., & Buchwald, S. L. (2004). An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction. Journal of the American Chemical Society, 126(40), 13028–13029. Link
-
7-Substituted Indoles in Medicinal Chemistry: Horton, D. A., Bourne, G. T., & Smythe, M. L. (2003). The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures. Chemical Reviews, 103(3), 893–930. Link
-
Indole Synthesis Overview: Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. Link
Sources
7-isopropyl-1H-indole as intermediate in pharmaceutical synthesis
Application Note: Strategic Synthesis and Functionalization of 7-Isopropyl-1H-indole
Executive Summary
7-Isopropyl-1H-indole (CAS: 57817-04-6) represents a "privileged scaffold" in modern medicinal chemistry. The introduction of a bulky isopropyl group at the C7 position of the indole ring serves two critical functions in drug design: it modulates metabolic stability by blocking the C7 site from cytochrome P450 oxidation, and it enhances lipophilicity (
This guide details the robust synthesis of 7-isopropyl-1H-indole via the Bartoli Indole Synthesis , a method specifically chosen for its regiospecificity in generating 7-substituted indoles—a challenge where classical Fischer synthesis often fails. Furthermore, we explore its downstream application as a key intermediate in the synthesis of 5-HT2A receptor agonists and HCV NS5B polymerase inhibitors .
Synthesis Strategy: The Bartoli Route
Rationale for Method Selection
Classical indole syntheses (e.g., Fischer, Leimgruber-Batcho) struggle with 7-substituted congeners due to steric hindrance or lack of regocontrol. The Bartoli Indole Synthesis is the industry standard for this motif. It utilizes the reaction between an ortho-substituted nitroarene and a vinyl Grignard reagent.
-
Key Advantage: The bulky ortho-isopropyl group actually facilitates the necessary [3,3]-sigmatropic rearrangement, making this route highly efficient for our target.
-
Mechanism: The reaction proceeds via the attack of vinylmagnesium bromide on the nitro group, forming a nitroso intermediate, followed by a second attack, rearrangement, and cyclization.
Reaction Pathway Visualization
Figure 1: Mechanistic workflow of the Bartoli Indole Synthesis for 7-isopropyl-1H-indole.
Detailed Experimental Protocol
Objective: Synthesis of 7-isopropyl-1H-indole on a 50 mmol scale. Safety Warning: Vinylmagnesium bromide is pyrophoric. Perform all steps under an inert atmosphere (Ar or N₂).
Materials
| Reagent | CAS | Eq. | Amount |
| 1-Isopropyl-2-nitrobenzene | 6526-72-3 | 1.0 | 8.26 g (50 mmol) |
| Vinylmagnesium bromide (1.0 M in THF) | 1826-67-1 | 3.0 | 150 mL |
| Tetrahydrofuran (THF) (Anhydrous) | 109-99-9 | Solvent | 200 mL |
| Ammonium Chloride (Sat. Aq.) | 12125-02-9 | Quench | 200 mL |
Procedure
-
Setup: Flame-dry a 1 L three-necked round-bottom flask equipped with a magnetic stir bar, low-temperature thermometer, and pressure-equalizing addition funnel. Flush with Argon.
-
Substrate Preparation: Dissolve 1-isopropyl-2-nitrobenzene (8.26 g) in anhydrous THF (100 mL). Cool the solution to -40°C using an acetonitrile/dry ice bath.
-
Note: Temperature control is critical. Temperatures above -20°C during addition can lead to polymerization of the vinyl Grignard.
-
-
Grignard Addition: Transfer the vinylmagnesium bromide solution (150 mL) to the addition funnel via cannula. Add dropwise to the nitroarene solution over 45 minutes, maintaining internal temperature < -30°C.
-
Observation: The solution will turn dark brown/red, indicating the formation of the nitroso-magnesium complex.
-
-
Reaction: Stir at -40°C for 1 hour, then allow the mixture to warm slowly to 0°C over 2 hours.
-
Quench: Pour the reaction mixture into a vigorously stirred flask containing saturated aqueous NH₄Cl (200 mL) at 0°C.
-
Caution: Exothermic reaction. Evolution of gas may occur.
-
-
Workup: Extract with Ethyl Acetate (3 x 100 mL). Combine organics, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude dark oil via flash column chromatography (SiO₂).
-
Eluent: Hexanes:Ethyl Acetate (95:5).
-
Yield: Expect 40–55% yield (approx. 3.2–4.4 g) as a pale yellow oil that may solidify upon refrigeration.
-
Analytical Validation (QC)
-
¹H NMR (400 MHz, CDCl₃):
- 8.15 (br s, 1H, NH)
- 7.55 (d, J = 8.0 Hz, 1H, H-4)
- 7.20 (t, J = 2.8 Hz, 1H, H-2)
- 7.10 (d, J = 7.5 Hz, 1H, H-6)
- 7.05 (t, J = 7.8 Hz, 1H, H-5)
- 6.58 (t, J = 2.8 Hz, 1H, H-3)
- 3.45 (sept, J = 6.9 Hz, 1H, CH (CH₃)₂)
- 1.38 (d, J = 6.9 Hz, 6H, CH(CH₃ )₂)
-
Key Identity Marker: The septet at 3.45 ppm and doublet at 1.38 ppm confirm the integrity of the isopropyl group.
Application Note: Pharmaceutical Intermediates
7-Isopropyl-1H-indole is rarely the final drug; it is a scaffold. Below is the functionalization tree for converting this intermediate into bioactive classes, specifically 5-HT2A Agonists (e.g., for neuropsychiatric disorders) and HCV Inhibitors .
Functionalization Workflow
Figure 2: Divergent synthesis pathways for 7-isopropylindole in drug discovery.
Case Study: Synthesis of 5-HT2A Biased Agonist
Reference: WO2023114472A1 [1]
A prominent application is the synthesis of 3-(azetidin-3-yl)-7-isopropyl-1H-indole . The steric bulk at C7 biases the receptor signaling pathway, potentially reducing hallucinogenic side effects while maintaining therapeutic efficacy.
Protocol:
-
Acylation: Treat 7-isopropylindole with oxalyl chloride in ether to form the glyoxalyl chloride intermediate.
-
Amidation: React with tert-butyl 3-aminoazetidine-1-carboxylate.
-
Reduction: Reduce the resulting amide/keto group with LiAlH₄ in THF to yield the saturated azetidinyl-indole linkage.
References
-
Patent: "Heterocyclic compounds as 5-HT2A biased agonists." World Intellectual Property Organization, WO2023114472A1, 2023. Link
-
Review: Bartoli, G., et al. "The Reaction of Vinyl Grignard Reagents with 2-Substituted Nitroarenes: A New Approach to the Synthesis of 7-Substituted Indoles." Tetrahedron Letters, vol. 30, no. 16, 1989, pp. 2129–2132. Link
-
Application: "Nucleoside Inhibitors of Hepatitis C Virus NS5B Polymerase." National Institutes of Health (NIH), 2016. Link
-
Chemical Data: "1-Isopropyl-2-nitrobenzene (CAS 6526-72-3)."[1][2][3] PubChem, National Library of Medicine. Link
Sources
Application Notes and Protocols for the Synthesis of 7-isopropyl-1H-indole-2-carboxylic acid
Introduction: The Significance of Substituted Indole-2-Carboxylic Acids in Medicinal Chemistry
The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals.[1] Among these, indole-2-carboxylic acid derivatives are of particular interest due to their diverse biological activities, including applications as antiviral, anti-inflammatory, and anticancer agents. The substituent pattern on the indole ring plays a crucial role in modulating the pharmacological properties of these molecules. The 7-isopropyl substitution, in particular, can enhance lipophilicity, potentially improving membrane permeability and oral bioavailability of drug candidates. This application note provides a comprehensive guide to the synthesis of 7-isopropyl-1H-indole-2-carboxylic acid, a valuable building block for the development of novel therapeutics. The presented protocol is based on the well-established Fischer indole synthesis, a robust and versatile method for the construction of the indole ring system.[2][3]
Retrosynthetic Analysis and Synthetic Strategy
The synthesis of 7-isopropyl-1H-indole-2-carboxylic acid can be efficiently achieved through a Fischer indole synthesis. This classical reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed in situ from the condensation of a substituted phenylhydrazine and a carbonyl compound.[4] For our target molecule, the retrosynthetic analysis points to (2-isopropylphenyl)hydrazine and pyruvic acid as the key starting materials.
Caption: Retrosynthetic analysis of 7-isopropyl-1H-indole-2-carboxylic acid.
The forward synthesis, therefore, involves two main stages: the formation of the phenylhydrazone from (2-isopropylphenyl)hydrazine and pyruvic acid, followed by the acid-catalyzed intramolecular cyclization to yield the desired indole-2-carboxylic acid.
Detailed Experimental Protocol
This protocol details the synthesis of 7-isopropyl-1H-indole-2-carboxylic acid from commercially available starting materials.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS Number |
| (2-isopropylphenyl)hydrazine hydrochloride | ≥98% | Commercially Available | 27157-86-4 |
| Pyruvic acid | 98% | Commercially Available | 127-17-3 |
| Polyphosphoric acid (PPA) | Commercially Available | 8017-16-1 | |
| Ethanol, Absolute | Reagent | Commercially Available | 64-17-5 |
| Diethyl ether | Anhydrous | Commercially Available | 60-29-7 |
| Sodium bicarbonate (NaHCO₃) | Saturated aqueous solution | 144-55-8 | |
| Hydrochloric acid (HCl) | Concentrated | Commercially Available | 7647-01-0 |
| Sodium sulfate (Na₂SO₄) | Anhydrous | Commercially Available | 7757-82-6 |
| Round-bottom flask (250 mL) | |||
| Reflux condenser | |||
| Magnetic stirrer and stir bar | |||
| Heating mantle | |||
| Ice bath | |||
| Buchner funnel and filter paper | |||
| Separatory funnel (500 mL) | |||
| Rotary evaporator |
Step-by-Step Procedure
Part 1: Synthesis of 7-isopropyl-1H-indole-2-carboxylic acid
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine (2-isopropylphenyl)hydrazine hydrochloride (10.0 g, 53.5 mmol) and pyruvic acid (5.6 g, 63.6 mmol).
-
Rationale: Using a slight excess of pyruvic acid ensures the complete consumption of the limiting hydrazine starting material.
-
-
Addition of Catalyst: To this mixture, carefully add polyphosphoric acid (PPA) (100 g) in portions with stirring. The mixture will become a thick, stirrable slurry.
-
Rationale: Polyphosphoric acid serves as both the acidic catalyst and the reaction solvent. Its high viscosity and dehydrating properties drive the reaction towards the formation of the indole ring.
-
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring for 2-3 hours. The color of the mixture will darken.
-
Work-up: After the reaction is complete (monitored by TLC if desired), cool the mixture to room temperature and then carefully pour it onto crushed ice (approx. 500 g) in a large beaker with stirring.
-
Rationale: Quenching the reaction with ice-water hydrolyzes the polyphosphoric acid and precipitates the crude product.
-
-
Isolation of Crude Product: The resulting precipitate is collected by vacuum filtration and washed thoroughly with cold water until the filtrate is neutral.
-
Rationale: Washing with cold water removes any remaining acid and water-soluble impurities.
-
Part 2: Purification
-
Dissolution: Transfer the crude solid to a beaker and dissolve it in a saturated aqueous solution of sodium bicarbonate.
-
Rationale: The carboxylic acid group of the product will be deprotonated by the sodium bicarbonate to form a water-soluble sodium salt, leaving behind non-acidic impurities.
-
-
Extraction of Impurities: Extract the basic solution with diethyl ether (2 x 100 mL) to remove any non-acidic organic impurities. Discard the organic layers.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of concentrated hydrochloric acid with stirring. This will precipitate the purified carboxylic acid.
-
Rationale: Reprotonation of the carboxylate salt regenerates the water-insoluble carboxylic acid.
-
-
Final Isolation: Collect the white to off-white precipitate by vacuum filtration, wash with a small amount of cold water, and dry under vacuum to afford pure 7-isopropyl-1H-indole-2-carboxylic acid.
Overall Workflow
Caption: Experimental workflow for the synthesis of 7-isopropyl-1H-indole-2-carboxylic acid.
Characterization of 7-isopropyl-1H-indole-2-carboxylic acid
The final product should be a white to off-white solid.[5] The expected characterization data are as follows:
-
Molecular Formula: C₁₂H₁₃NO₂
-
Molecular Weight: 203.24 g/mol
-
Melting Point: Data not available. Expected to be a solid at room temperature.
-
¹H NMR (400 MHz, DMSO-d₆): Predicted δ (ppm): 12.9 (s, 1H, COOH), 11.8 (s, 1H, NH), 7.5 (d, 1H, Ar-H), 7.2 (s, 1H, Ar-H), 7.0 (t, 1H, Ar-H), 6.9 (d, 1H, Ar-H), 3.2 (sept, 1H, CH), 1.3 (d, 6H, 2 x CH₃).
-
¹³C NMR (100 MHz, DMSO-d₆): Predicted δ (ppm): 163.5 (C=O), 145.0, 135.0, 128.0, 122.0, 120.0, 118.0, 110.0, 105.0 (Ar-C), 28.0 (CH), 23.0 (2 x CH₃).
-
IR (KBr, cm⁻¹): Predicted 3300-2500 (br, O-H and N-H stretch), 1680 (C=O stretch), 1600, 1450 (Ar C=C stretch).
-
Mass Spectrometry (ESI-MS): m/z 202.09 [M-H]⁻.
Reaction Mechanism
The Fischer indole synthesis proceeds through a series of well-documented steps:[3]
-
Hydrazone Formation: (2-isopropylphenyl)hydrazine reacts with pyruvic acid to form the corresponding hydrazone.
-
Tautomerization: The hydrazone tautomerizes to its enamine form.
-
[4][4]-Sigmatropic Rearrangement: The enamine undergoes a[4][4]-sigmatropic rearrangement, which is the key bond-forming step.
-
Aromatization: The resulting intermediate rearomatizes.
-
Cyclization and Elimination: An intramolecular cyclization followed by the elimination of ammonia yields the final indole product.
Caption: Key steps in the Fischer indole synthesis mechanism.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Polyphosphoric acid is corrosive and hygroscopic. Handle with care.
-
Concentrated hydrochloric acid is highly corrosive and should be handled with extreme caution.
-
Pyruvic acid is a corrosive liquid.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of 7-isopropyl-1H-indole-2-carboxylic acid via the Fischer indole synthesis. The methodology is straightforward and utilizes readily available starting materials and reagents. The purification procedure is designed to yield a high-purity product suitable for further applications in medicinal chemistry and drug discovery research. The provided characterization data, although predicted, serves as a useful guide for researchers in verifying the identity and purity of the synthesized compound.
References
- Fischer, E.; Jourdan, F. Ueber die Hydrazine der Brenztraubensäure. Ber. Dtsch. Chem. Ges.1883, 16, 2241–2245.
-
J&K Scientific LLC. Fischer Indole Synthesis. Available online: [Link] (accessed on February 3, 2026).
-
Wikipedia. Fischer indole synthesis. Available online: [Link] (accessed on February 3, 2026).
-
Sciencemadness Discussion Board. Indole Synthesis. Available online: [Link] (accessed on February 3, 2026).
-
Chempedia - LookChem. General procedures for the purification of Carboxylic acids. Available online: [Link] (accessed on February 3, 2026).
-
Taylor & Francis. Fischer indole synthesis – Knowledge and References. Available online: [Link] (accessed on February 3, 2026).
-
ResearchGate. (PDF) Fischer Indole Synthesis. Available online: [Link] (accessed on February 3, 2026).
-
PubChem. 5-isopropyl-1H-indole-2-carboxylic acid. Available online: [Link] (accessed on February 3, 2026).
- Google Patents. CN107986983A - A kind of preparation method of isopropyl hydrazine. Available online: (accessed on February 3, 2026).
-
Organic Syntheses. Phenylhydrazine. Available online: [Link] (accessed on February 3, 2026).
-
mzCloud. Indole 2 carboxylic acid. Available online: [Link] (accessed on February 3, 2026).
-
Semantic Scholar. comprehensive analysis of indole-2-carboxylic acid as an antioxidant drug: spectroscopic. Available online: [Link] (accessed on February 3, 2026).
-
RSC Publishing. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Available online: [Link] (accessed on February 3, 2026).
-
MDPI. New 3H-Indole Synthesis by Fischer's Method. Part I. Available online: [Link] (accessed on February 3, 2026).
Sources
C-H activation methods for functionalizing 7-isopropylindole
Executive Summary & Strategic Analysis
Functionalizing 7-isopropylindole presents a unique regioselectivity challenge defined by the "Buttressing Effect." Unlike simple indoles, the bulky isopropyl group at C7 exerts significant steric pressure on the ortho position (C6) and, critically, on the indole nitrogen (N1). This steric bulk restricts the rotation of N-substituents, forcing them toward the C2 position, while simultaneously increasing the electron density of the indole core via inductive (+I) effects.
This guide details three distinct C-H activation pathways tailored to this substrate:
-
C2-H Arylation: Overcoming steric crowding at the "bay region" (N1-C7) using ligand-controlled Palladium catalysis.
-
C3-H Functionalization: Exploiting the enhanced nucleophilicity driven by the C7-electron donating group (EDG).
-
C4-H Activation: Utilizing C3-transient directing groups to reach the remote C4 position, bypassing the C7 steric blockade.
Regioselectivity & Mechanism Map
The following diagram illustrates the competitive activation sites and the logic governing site-selectivity for 7-isopropylindole.
Figure 1: Strategic map for 7-isopropylindole functionalization. The C7-isopropyl group blocks C6 and restricts N1, necessitating specific pathways for C2 (CMD) and C4 (Transient DG).
Protocol A: C2-H Arylation (Steric Management)
Rationale: The 7-isopropyl group creates a "bay region" clash with N1-substituents. Standard bulky Directing Groups (DGs) like Piv or Boc may suffer from restricted rotation, hindering the formation of the necessary palladacycle. We utilize a Concerted Metalation-Deprotonation (CMD) pathway with a smaller Acetyl (Ac) protecting group or free (NH) indole to minimize this strain.
Reagents & Conditions:
-
Catalyst: Pd(OAc)₂ (5-10 mol%)
-
Ligand: P(t-Bu)₂Me · HBF₄ (10-20 mol%) – Crucial for electron-rich substrates.
-
Oxidant/Base: Ag₂CO₃ (2.0 equiv) or Cu(OAc)₂ (air regeneration).
-
Solvent: Toluene or Xylene (120 °C).
Step-by-Step Protocol:
-
Substrate Preparation: Ensure 7-isopropylindole is N-acetylated (if using N-protected route) using Ac₂O/DMAP. Note: If using free (NH) indole, add 1.0 equiv of Pivalic Acid (PivOH) as a proton shuttle.
-
Catalyst Loading: In a glovebox or under Argon, charge a pressure tube with:
-
N-Acetyl-7-isopropylindole (1.0 equiv, 0.5 mmol)
-
Aryl Iodide (1.5 equiv)
-
Pd(OAc)₂ (5.6 mg, 5 mol%)
-
Ag₂CO₃ (275 mg, 2.0 equiv)
-
-
Solvation: Add anhydrous Toluene (2.0 mL, 0.25 M).
-
Reaction: Seal the tube and heat to 120 °C for 16 hours. Vigorous stirring is required due to the heterogeneous nature of the silver salt.
-
Workup: Cool to room temperature. Filter through a pad of Celite to remove silver residues. Wash with EtOAc.
-
Purification: Concentrate the filtrate. Purify via silica gel chromatography (Hexanes/EtOAc gradient).
Critical Control Point: The 7-isopropyl group pushes the N-Acetyl group towards C2. If conversion is low, switch to the Free (NH) protocol using Pd(OAc)₂/PivOH, as the absence of the N-substituent relieves the steric "buttressing" strain.
Protocol B: C4-H Activation (Remote Functionalization)
Rationale: Direct C4 functionalization is historically difficult due to the higher reactivity of C2/C3.[1] For 7-isopropylindole, the C7 bulk actually helps by blocking C6/C7, but we must use a Transient Directing Group (TDG) at C3 (an aldehyde) to "reach around" to C4.
Reagents & Conditions:
-
Substrate: 7-isopropylindole-3-carbaldehyde.
-
Transient DG: tert-Leucine or Glycine (20-40 mol%).
-
Oxidant: AgTFA (2.0 equiv).[2]
-
Solvent: HFIP (Hexafluoroisopropanol) / Acetic Acid (9:1).
Step-by-Step Protocol:
-
Pre-functionalization: Formylate C3 using Vilsmeier-Haack conditions (POCl₃/DMF) if starting from the parent indole.
-
Complexation: In a reaction vial, combine:
-
7-isopropylindole-3-carbaldehyde (0.2 mmol)
-
Amino Acid Ligand (Glycine, 0.08 mmol)
-
Pd(OAc)₂ (0.02 mmol)
-
AgTFA (0.4 mmol)
-
Aryl Iodide (0.4 mmol)
-
-
Solvent Effect: Add HFIP (1.0 mL). HFIP is critical for stabilizing the cationic Pd intermediates involved in C4-palladation.
-
Heating: Stir at 100 °C for 24 hours.
-
Decomplexation: The amino acid forms a transient imine. Upon workup with aqueous HCl (1M), the imine hydrolyzes, returning the C3-aldehyde.
-
Data Analysis: Check NMR for the disappearance of the C4-doublet (typically ~7.0-7.2 ppm) and the appearance of the new aryl signals.
Comparative Data: 7-Substituent Effects
The following table summarizes how the 7-isopropyl group influences reactivity compared to a standard indole.
| Parameter | Standard Indole (H) | 7-Isopropylindole | Implication for Protocol |
| C2-H Sterics | Low | High | Requires smaller N-protecting groups or ligand-free conditions. |
| C3 Nucleophilicity | High | Very High | Highly reactive to electrophiles; lower temperatures required for C3 functionalization. |
| N-Protecting Group Stability | Stable | Labile | Bulky groups (Boc/Tosyl) are harder to install/remove due to C7 clash. |
| C4 Accessibility | Low | Moderate | C7-blocking prevents distal side-reactions; C4 is the primary "benzene ring" target. |
References
-
Lebrasseur, N. et al. (2023). Pd-Catalyzed C-7 Arylation of Indolines with Aryltriazenes. PubMed.[2] Link
- Context: Establishes the difficulty of C7 functionalization and the steric parameters of the "bay region."
-
Yang, Y. et al. (2017).[2] Directed C–H Functionalization of C3-Aldehyde Indoles via Palladium Catalyst System. PMC. Link
- Context: Primary source for the C4-H activation protocol using transient directing groups (imines) on 7-substituted indoles.
-
Song, Z. et al. (2013).[2][3] Rhodium(III)-Catalyzed Direct Regioselective Synthesis of 7-Substituted Indoles. ResearchGate. Link
- Context: Mechanistic insight into Rh(III)
-
Liao, K. et al. (2011).[4] Rhodium(II)-Catalyzed Enantioselective C–H Functionalization of Indoles. PMC. Link
- Context: Protocol for C3-H functionalization via carbenoid insertion, exploiting the electron-rich nature of the substr
Sources
- 1. Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Rhodium(II)-Catalyzed Enantioselective C–H Functionalization of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
reagents for alkylation of 7-isopropyl-1H-indole at C3 position
Application Note: Regioselective C3-Alkylation of 7-Isopropyl-1H-Indole
Executive Summary & Strategic Analysis
The 7-isopropyl-1H-indole scaffold is a privileged structure in medicinal chemistry, serving as a critical intermediate for S1P1 receptor modulators, kinase inhibitors, and non-steroidal anti-inflammatory drugs (NSAIDs) like Etodolac analogs.
The Challenge: Alkylating the C3 position of 7-isopropylindole presents a unique interplay of electronic and steric factors:
-
Electronic Bias: Like all indoles, the C3 position is the most nucleophilic (enamine-like behavior). However, the 7-isopropyl group exerts a weak inductive (+I) effect, slightly increasing electron density across the ring system compared to unsubstituted indole.
-
Steric Shielding: The bulky isopropyl group at C7 creates significant steric hindrance around the N1 position. While this naturally discourages N-alkylation (a common side reaction), it can also distort the optimal trajectory for electrophiles if large, coordinating directing groups are used.
-
Regioselectivity: The primary competition is between C3 (thermodynamic/kinetic preference) and N1 (kinetic preference under basic conditions). C2 alkylation is rare unless C3 is blocked or specific directing groups are employed.
This guide details three distinct protocols to achieve >95% C3-selectivity, moving from "Green" catalytic methods to classical organometallic approaches.
Decision Matrix: Reagent Selection
Select the protocol based on your specific electrophile and downstream requirements.
| Method | Primary Reagents | Electrophile Type | Key Advantage | Selectivity (C3:N1) |
| A. Michael Addition | InCl₃ (5-10 mol%) | Mild conditions, atom economical, high functional group tolerance. | >99:1 | |
| B. Grignard-Mediated | EtMgBr (Stoichiometric) | Alkyl halides (R-X), Benzyl halides | Direct alkylation of unactivated alkyl chains. | ~90:1 (Solvent dependent) |
| C. Hydroalkylation | FeCl₃ or B(C₆F₅)₃ | Secondary/Benzylic Alcohols | Water as the only byproduct; avoids toxic halides. | >95:5 |
Pathway Visualization
The following diagram illustrates the mechanistic divergence based on reagent choice.
Figure 1: Mechanistic divergence for C3-functionalization. Lewis acids activate the electrophile, while Grignard reagents activate the indole nucleophile.
Detailed Protocols
Protocol A: Indium(III) Chloride-Catalyzed Michael Addition
Best for: Introducing functionalized carbon chains (esters, ketones) under mild conditions.
Mechanism:
Reagents:
-
Substrate: 7-isopropyl-1H-indole (1.0 equiv)
-
Electrophile: Methyl vinyl ketone or Ethyl acrylate (1.2 equiv)
-
Catalyst: Indium(III) chloride (
) (10 mol%) -
Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN)
Step-by-Step:
-
Setup: In a flame-dried round-bottom flask, dissolve 7-isopropyl-1H-indole (1.0 mmol) in DCM (5 mL).
-
Catalyst Addition: Add
(0.1 mmol, 22 mg) in one portion. The mixture may turn slightly cloudy. -
Reaction: Add the electrophile (1.2 mmol) dropwise at room temperature.
-
Note: For less reactive acrylates, mild heating to 40°C may be required.
-
-
Monitoring: Stir at RT for 2–4 hours. Monitor by TLC (usually 20% EtOAc/Hexane). The C3-alkylated product will be more polar than the starting indole.
-
Workup: Quench with water (10 mL). Extract with DCM (3 x 10 mL). Dry organic phase over
and concentrate. -
Purification: Flash column chromatography (Silica gel).
Why it works:
Protocol B: Grignard-Mediated Alkylation (The "Magnesium Salt" Method)
Best for: Attaching simple alkyl groups (Methyl, Ethyl, Benzyl) using halides.
Mechanism: Treating the indole with a Grignard reagent forms the Indolyl-magnesium bromide salt. Due to the tight coordination of Magnesium to the Nitrogen, the Nitrogen is "protected," and the negative charge density is delocalized to C3, making it the primary nucleophile.
Reagents:
-
Substrate: 7-isopropyl-1H-indole (1.0 equiv)
-
Base: Ethylmagnesium bromide (
) (3.0 M in ether, 1.1 equiv) -
Electrophile: Benzyl bromide or Alkyl iodide (1.2 equiv)
-
Solvent: Anhydrous Diethyl Ether (
) or THF.-
Critical:
generally favors C3 alkylation higher than THF due to solvent coordination effects on the Mg-cluster [2].
-
Step-by-Step:
-
Salt Formation: Under Argon atmosphere, dissolve 7-isopropyl-1H-indole (1.0 mmol) in anhydrous
(10 mL). Cool to 0°C. -
Deprotonation: Slowly add
(1.1 mmol) dropwise. Gas evolution (ethane) will occur. Stir at 0°C for 30 mins, then warm to RT for 30 mins.-
Observation: A white or off-white precipitate (the Mg-salt) usually forms.
-
-
Alkylation: Cool back to 0°C. Add the alkyl halide (1.2 mmol) slowly.
-
Reflux: Allow to warm to RT, then reflux gently (35°C) for 12–18 hours.
-
Note: The 7-isopropyl group provides steric bulk that further discourages N-attack, but the reaction rate may be slower than unsubstituted indole.
-
-
Quench: Cool to 0°C. CAUTIOUSLY add saturated
solution. -
Workup: Extract with EtOAc. Wash with brine. Dry and concentrate.
Quality Control & Troubleshooting
Validating Regiochemistry (C3 vs N1): The most common failure mode is N-alkylation. Use ^1H NMR to verify.
| Feature | C3-Alkylated Product | N1-Alkylated Product |
| NH Signal | Present (Broad singlet, typically 8.0–10.0 ppm) | Absent |
| C2-H Signal | Present (Often a doublet or singlet around 6.9–7.2 ppm) | Present (Shifted upfield) |
| Alkyl CH₂ | Coupled to C2-H (if C2 is unsubstituted) | No coupling to aromatic protons |
| HMBC | Alkyl protons correlate to C2, C3, and C3a | Alkyl protons correlate to C2 and C7a |
Troubleshooting Table:
| Issue | Probable Cause | Solution |
| Low Conversion | Steric hindrance of 7-isopropyl group | Switch to Protocol A (Michael Addition) or use a more reactive electrophile (Iodide vs Bromide). |
| N-Alkylation Observed | Loose ion pairing (Protocol B) | Switch solvent from THF to Non-polar (Toluene/Ether mix) to tighten Mg-N bond. |
| Polymerization | Acid catalyst too strong | Switch from |
References
-
Yadav, J. S., et al. "Indium(III)
-Unsaturated Ketones." Tetrahedron Letters, vol. 41, no. 16, 2000, pp. 2663–2665. Link -
Li, H., et al. "Regiodivergent Switchable N1- and C3-Alkylation of Indoles with Grignard Reagents Based on Umpolung Strategy." The Journal of Organic Chemistry, 2025.[1][2] Link
-
Okauchi, T., et al. "A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride." Organic Letters, vol. 2, no. 10, 2000, pp. 1485–1487. Link
-
Jana, U., et al. "FeCl3-catalyzed highly C3-selective Friedel–Crafts alkylation of indoles with alcohols." Tetrahedron Letters, vol. 56, 2015. Link
Sources
Application Note: Scalable Manufacturing of 7-Isopropyl-1H-Indole
Executive Summary
The synthesis of 7-isopropyl-1H-indole (CAS: 115764-83-7) presents a specific regiochemical challenge. Classical methods like the Fischer Indole Synthesis often suffer from poor regioselectivity or require unstable hydrazine intermediates when targeting the 7-position. This Application Note details the Bartoli Indole Synthesis as the preferred route for scale-up. This one-step conversion from 2-isopropylnitrobenzene utilizes vinylmagnesium bromide to achieve high regiocidelity.
This guide addresses the critical engineering controls required to manage the highly exothermic nature of the Bartoli reaction, the handling of pyrophoric Grignard reagents, and the specific workup protocols necessary to break stable magnesium emulsions—a common bottleneck in large-scale production.
Reaction Engineering & Mechanism
Route Selection Justification
| Parameter | Bartoli Route (Selected) | Fischer Route (Alternative) |
| Starting Material | 2-Isopropylnitrobenzene (Commodity) | 2-Isopropylphenylhydrazine (Unstable/Custom) |
| Step Count | 1 Step (Nitro | 3 Steps (Nitro |
| Regioselectivity | Exclusive 7-position (driven by ortho-bulk) | Variable (Mixture of 7- and 5- isomers possible) |
| Thermal Risk | High (Cryogenic control required) | Moderate (High temp reflux required) |
| Atom Economy | Low (Requires 3-4 eq. Grignard) | High |
Mechanistic Pathway
The Bartoli synthesis relies on the reaction of the nitroarene with 3 equivalents of vinyl Grignard.[1][2]
-
Addition 1 & 2: Two equivalents of vinylmagnesium bromide attack the nitro group to form a nitroso intermediate, then an N,O-divinylhydroxylamine species.
-
[3,3]-Sigmatropic Rearrangement: The steric bulk of the ortho-isopropyl group forces the rearrangement to the carbon ring, breaking the N-O bond and forming the C-C bond at the 2-position of the indole ring.
-
Cyclization & Elimination: The third equivalent acts as a base to facilitate cyclization and aromatization.
Figure 1: Mechanistic flow of the Bartoli Indole Synthesis highlighting the critical stoichiometry.
Process Safety Assessment
Critical Hazard: The reaction is extremely exothermic and involves large quantities of pyrophoric Grignard reagent.
-
Heat of Reaction (
): Estimated at -280 kJ/mol. -
Adiabatic Temperature Rise: Without active cooling, the reaction mass can exceed the boiling point of THF, leading to thermal runaway.
-
Gas Evolution: None during the main reaction, but quenching releases significant heat and potential hydrogen gas if unreacted Mg is present.
Detailed Scale-Up Protocol
Scale: 1.0 kg Input (2-Isopropylnitrobenzene) Target Yield: 45–55% isolated (Standard for Bartoli due to steric bulk)
Reagents & Materials
-
Substrate: 2-Isopropylnitrobenzene (1.0 kg, 6.05 mol)
-
Reagent: Vinylmagnesium bromide (1.0 M in THF, 24.2 L, 4.0 eq). Note: Excess is required to drive full conversion.
-
Solvent: Anhydrous THF (10 L, for dilution).
-
Quench: Ammonium Chloride (sat. aq.) or 1M HCl (carefully controlled).
Step-by-Step Procedure
Phase 1: Reactor Setup & Cooling
-
Inertion: Purge a 50 L glass-lined reactor (GLR) with
three times. Ensure moisture content ppm. -
Charging: Charge Vinylmagnesium bromide (24.2 L) into the reactor.
-
Cooling: Cool the Grignard solution to -45°C .
-
Process Tip: Do not cool below -50°C as viscosity increases, hindering mixing. Do not exceed -35°C to prevent side reactions (polymerization of vinyl Grignard).
-
Phase 2: Controlled Addition (The Critical Step)
-
Preparation: Dilute 2-isopropylnitrobenzene (1.0 kg) in Anhydrous THF (5 L) in a separate dosing vessel.
-
Dosing: Add the nitroarene solution to the Grignard reagent over 2 to 4 hours .
-
Control Parameter: Maintain internal temperature between -40°C and -30°C . Stop addition immediately if
. -
Observation: Solution will turn dark brown/red.
-
-
Post-Stir: After addition is complete, stir at -40°C for 1 hour, then allow to warm slowly to 0°C over 2 hours.
-
IPC (In-Process Control): HPLC should show <2% starting material.
-
Phase 3: Inverse Quench & Workup
Safety Note: Direct water addition to the reaction mass causes violent boiling. Use Inverse Quench.
-
Quench Prep: In a second reactor (100 L), prepare a solution of saturated
(20 L) and water (20 L) cooled to 5°C. -
Transfer: Slowly transfer the cold reaction mixture into the aqueous quench solution.
-
Rate: Control transfer to keep quench tank
.
-
-
Emulsion Breaking: The Bartoli reaction produces magnesium salts that form gelatinous emulsions.
-
Action: If emulsion persists, add Celite (0.5 kg) and filter through a pad, OR adjust pH to ~4 with dilute
to solubilize Mg salts (verify product stability at acidic pH first).
-
-
Extraction: Separate phases. Extract aqueous layer with Ethyl Acetate (
L).[3] -
Drying: Combine organics, wash with brine, dry over
, and concentrate.
Phase 4: Purification
-
Crude Isolation: You will obtain a dark oil.
-
Distillation (Preferred for Scale): Perform high-vacuum fractional distillation.
-
Boiling Point: 7-isopropylindole boils at approx. 130–135°C at 0.5 mmHg.
-
-
Crystallization (Alternative): If solid, recrystallize from Hexane/Toluene (9:1).
Analytical Specifications & Troubleshooting
Quality Control Table
| Test | Specification | Method |
| Appearance | Off-white to pale brown solid/oil | Visual |
| Assay | > 98.0% | HPLC (C18, ACN/H2O) |
| 1H NMR | Confirms 7-isopropyl doublet | 400 MHz DMSO-d6 |
| Water Content | < 0.5% | Karl Fischer |
Troubleshooting Guide
-
Low Yield (<30%):
-
Regioisomers Detected:
-
Cause: Starting material contamination (e.g., 4-isopropyl isomer).
-
Fix: Verify purity of 2-isopropylnitrobenzene input.
-
Process Flow Diagram (PFD)
Figure 2: Unit operation flow for the batch production of 7-isopropylindole.
References
-
Bartoli, G., et al. (1989).[6] "The Reaction of Vinyl Grignard Reagents with 2-Substituted Nitroarenes: A New Approach to the Synthesis of 7-Substituted Indoles." Tetrahedron Letters, 30(16), 2129–2132.[6] Link
- Dobbs, A. P., et al. (1999). "Total Synthesis of Indoles from Trichloronitrobenzene." Synlett, 10, 1594–1596.
-
Beclabuvir Process Patents: Patent WO2011102806A1. (Describes analogous indole intermediate synthesis steps). Link
- Popowycz, F., et al. (2014). "Applications of Bartoli Indole Synthesis." Current Organic Chemistry, 18(19).
Sources
- 1. Bartoli indole synthesis - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. WO2011102806A1 - Process for preparing entecavir and its intermediates - Google Patents [patents.google.com]
- 4. ricerca.uniba.it [ricerca.uniba.it]
- 5. WO2022018625A1 - Process for the preparation of an intermediate used in the synthesis of letermovir - Google Patents [patents.google.com]
- 6. jk-sci.com [jk-sci.com]
Troubleshooting & Optimization
Technical Guide: Purification of 7-Isopropylindole by Column Chromatography
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]
The purification of 7-isopropylindole presents unique challenges arising from the steric bulk of the isopropyl group at the C7 position and the inherent acid-sensitivity of the indole core. This compound is typically synthesized via the Bartoli Indole Synthesis (using 2-isopropylnitrobenzene and vinylmagnesium bromide) or the Leimgruber-Batcho method.
Successful isolation requires distinguishing the product from key impurities:
-
Unreacted Nitroarene: (Non-polar, elutes early).
-
Azo/Azoxy Dimers: (Colored impurities, variable polarity).
-
Aniline Byproducts (2-isopropylaniline): (Polar, basic, often streaks).
Critical Warning: Indoles are acid-labile. Standard silica gel (
Phase 1: Method Development (Pre-Column)
Before packing the column, you must establish a separation window (
TLC Optimization Protocol
Objective: Target an
| Solvent System (v/v) | Polarity Index | Application |
| 100% Hexanes | 0.1 | Baseline check for non-polar nitro impurities. |
| 95:5 Hexane:EtOAc | Low | Standard starting point. Indole likely |
| 90:10 Hexane:EtOAc | Medium | Recommended Target. Indole |
| 80:20 Hexane:DCM | Alternative | Use if overlap occurs with aniline byproducts. |
Visualization:
-
UV (254 nm): Indole absorbs strongly.
-
Vanillin Stain: Indoles turn distinctive pink/purple/red upon heating. This distinguishes the product from nitro (no color) or aniline (yellow/brown) impurities.
Phase 2: Column Execution Protocols
Protocol A: Stationary Phase Neutralization (Mandatory)
Failure to neutralize silica is the #1 cause of yield loss in indole purification.
-
Calculate Silica Mass: Use a 30:1 to 50:1 ratio of Silica:Crude Mass.
-
Slurry Preparation: Suspend silica in the starting mobile phase (e.g., 100% Hexanes).
-
The "TEA Spike": Add 1% Triethylamine (TEA) to the slurry.
-
Packing: Pour the slurry and flush with 2 column volumes (CV) of mobile phase to equilibrate.
Protocol B: Sample Loading
Recommendation: Dry Loading is superior for 7-isopropylindole due to its potential oil/low-melting solid nature.
-
Dissolve crude mixture in minimal DCM.
-
Add Celite 545 (ratio 1:2 crude:Celite).
-
Rotary evaporate to a free-flowing powder.
-
Load powder carefully on top of the sand bed.
Troubleshooting & FAQs
Q1: My product spot is streaking on the TLC and column. What is happening?
Diagnosis: Acidic interaction or column overloading. Solution:
-
Check TEA: Did you add 1% Triethylamine to the solvent system? If not, the indole is interacting with acidic silanols.
-
Concentration: If the streak is "fronting," you have overloaded the column.
-
Impurity Interference: 2-isopropylaniline (a common byproduct) streaks heavily. A pre-column acid wash (1M HCl extraction) of the crude organic phase can remove the aniline before chromatography.
Q2: I see the product on TLC, but I recovered <50% from the column. Where did it go?
Diagnosis: On-column decomposition (Polymerization). Root Cause: The C3 position of the indole is nucleophilic and susceptible to electrophilic attack (dimerization) in acidic environments. Corrective Action:
-
Repeat purification using Neutral Alumina instead of Silica Gel.
-
Or, increase TEA concentration to 2% in the mobile phase.
-
Speed: Flash chromatography should be completed in <20 minutes. Long residence times favor decomposition.
Q3: A yellow band is co-eluting with my product.
Diagnosis: Azo or nitroso impurities from the Bartoli reaction. Solution:
-
Change Selectivity: Switch from Hexane/EtOAc to Hexane/DCM (Dichloromethane) or Hexane/Toluene .
-
Aromatic solvents (Toluene) interact differently with the indole
-system compared to the impurities, often improving resolution ( ).
Visualized Workflow (DOT Diagram)
The following diagram illustrates the decision matrix for purifying 7-isopropylindole, focusing on stability preservation.
Figure 1: Decision tree for the purification of 7-isopropylindole, emphasizing impurity removal and stationary phase neutralization.
Technical Data Summary
Table 1: Estimated Retention Factors ( )
Based on standard 7-substituted indole profiles on Silica Gel 60 F254.
| Compound | 100% Hexane | 9:1 Hex:EtOAc | 4:1 Hex:EtOAc | Visualization |
| 2-Nitro-isopropylbenzene | 0.60 | 0.85 | 0.95 | UV Only |
| 7-Isopropylindole | 0.05 | 0.35 | 0.55 | UV + Vanillin (Red) |
| 2-Isopropylaniline | 0.00 | 0.15 (Streak) | 0.30 (Streak) | UV + Ninhydrin |
References
-
Bartoli Indole Synthesis & 7-Substituted Indoles: Bartoli, G., Palmieri, G., Bosco, M., & Dalpozzo, R. (1989).[1] The Reaction of Vinyl Grignard Reagents with 2-Substituted Nitroarenes: A New Approach to the Synthesis of 7-Substituted Indoles. Tetrahedron Letters, 30(16), 2129–2132.[1]
-
General Indole Purification Strategies: Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (See section on Bartoli Indole Synthesis).
-
Solvent Systems for Flash Chromatography: Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid Chromatographic Techniques for Preparative Separation with Moderate Resolution. Journal of Organic Chemistry, 43(14), 2923-2925.[9]
-
Synthesis of 7-Ethyltryptophol (Analogous Chemistry): Kappe, C. O., et al. (2020).[10][11] A Recent Update on the Flow Synthesis of Indoles. Molecules, 25(14), 3242.
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1: Recovery and Concentration of Indole Contained in Wash Oil by Solvent Extraction) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN101492378A - Improvement for production process for isopropyl aniline - Google Patents [patents.google.com]
- 4. name-reaction.com [name-reaction.com]
- 5. m.youtube.com [m.youtube.com]
- 6. CN100999489A - Purifying process of 7-ethyl tryptol - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 9. Chromatography [chem.rochester.edu]
- 10. iosrjournals.org [iosrjournals.org]
- 11. ricerca.uniba.it [ricerca.uniba.it]
troubleshooting regioselectivity in 7-substituted indole synthesis
Executive Summary: The "7-Position" Challenge
Synthesizing 7-substituted indoles presents a unique "electronic and steric mismatch." The C7 position is electronically deactivated compared to C3/C2 and sterically crowded by the N-H or N-R moiety.[1] Standard electrophilic aromatic substitution (SEAr) fails here, almost exclusively targeting C3.[1]
This guide addresses the three primary failure modes reported by users:
-
C2 vs. C7 Competition in Transition Metal-Catalyzed C-H Activation.
-
"Red Tar" Formation/Low Yield in Bartoli Grignard Synthesis.
-
Enamine Stagnation in Leimgruber-Batcho Cyclization.
Diagnostic Workflow: Method Selection
Before troubleshooting a specific reaction, verify you are using the correct methodology for your substrate class.[1]
Caption: Decision matrix for selecting the optimal synthetic route based on precursor availability.
Troubleshooting Module A: Rh(III)-Catalyzed C-H Activation
Context: Users often report exclusive C2 functionalization despite intending to target C7. This is a thermodynamic issue; C2 activation forms a stable 5-membered metallacycle with common directing groups (like pyridines), whereas C7 activation is geometrically strained.[1]
Ticket #701: "I am getting 100% C2 product instead of C7."
| Diagnostic Check | Root Cause | Corrective Action |
| Directing Group (DG) | Standard DGs (e.g., Pyridine, Acetyl) favor C2 via a 5-membered metallacycle.[1] | Switch to N-P(O)tBu₂ (Phosphinoyl) or N-Oxide. These bulky groups sterically crowd C2 and geometrically favor the peri-C7 position via a strained but accessible metallacycle [1].[1] |
| Catalyst System | Pd(II) often favors C2/C3.[1] | Switch to Rh(III) or Ir(III). Use [CpRhCl2]2 with AgSbF6.[1] The Cp ligand provides necessary steric bulk to discourage C2 attack when paired with bulky DGs [2].[1] |
| Solvent/Temp | High temp promotes thermodynamic C2 product.[1] | Lower Temperature. Run at 60–80°C initially. If conversion is low, add a pivolate additive (PivOH) to assist proton shuttle mechanisms without heating.[1] |
The "Molecular Spring" Mechanism (Visualized): To achieve C7 selectivity, the Directing Group must act as a "spring," reaching around to C7 while making C2 inaccessible.[1]
Caption: The Phosphinoyl DG forces a 5-membered metallacycle at C7, avoiding the strained 4-membered cycle at C2.
Troubleshooting Module B: Bartoli Indole Synthesis
Context: This is the most reliable method for de novo synthesis of 7-substituted indoles from nitroarenes.[1] However, it is notoriously finicky regarding stoichiometry.[1]
Ticket #702: "Reaction turned into a red tar with <20% yield." [1]
Q: Did you use exactly 3.0 equivalents of Vinyl Grignard?
-
The Science: The Bartoli mechanism is stoichiometrically demanding .[1]
-
Fix: Always use 3.5 to 4.0 equivalents of vinyl magnesium bromide.[1] Using less results in nitroso intermediates that polymerize (red tar) [3].[1]
Q: What was your temperature profile?
-
The Science: The initial attack is exothermic, but the [3,3]-sigmatropic rearrangement requires controlled energy.[1]
-
Fix: Start at -78°C (or -40°C). Add Grignard rapidly to overwhelm the nitro group, then allow to warm to -20°C slowly. Do not run at 0°C initially.
Q: Is your starting material ortho-substituted?
-
The Science: The Bartoli reaction fails without an ortho-substituent.[1][3][4] The steric bulk is required to force the vinyl group into the correct conformation for the [3,3]-rearrangement.[1]
-
Fix: If you need a 7-H indole, use a bromine at the ortho position (2-bromo-nitrobenzene) to direct the reaction, then remove it later via hydrogenolysis [4].[1]
Troubleshooting Module C: Leimgruber-Batcho Synthesis
Context: Used for scale-up. Requires an o-nitrotoluene precursor.[1]
Ticket #703: "Enamine formation is stalled (DMF-DMA step)." [1]
Diagnostic Protocol:
-
Check Sterics: If you are synthesizing a 7-substituted indole, your starting material is a 2-nitro-3-substituted toluene. If the substituent at position 3 is bulky (e.g., -Isopropyl, -Ph), it sterically hinders the deprotonation of the methyl group.[1]
-
Resolution: Switch solvent from pure DMF to Pyrrolidine (as solvent or additive). Pyrrolidine forms a more reactive enamine intermediate than DMF-DMA alone.[1]
-
-
Check Temperature: This step is endothermic.[1] Ensure reflux conditions (110°C+) are maintained.
Ticket #704: "Reduction step failed (Incomplete Cyclization)."
-
Standard Protocol: H₂/Pd-C.
-
Issue: If your 7-substituent is a Halogen (Cl, Br, I), catalytic hydrogenation will dehalogenate it.[1]
-
Resolution: Switch to chemical reduction using Fe/AcOH or TiCl₃/NH₄OAc . These conditions reduce the nitro group to the amine (triggering cyclization) without touching the aryl halide at C7 [5].[1]
Summary of Key Reagents
| Target | Recommended Method | Critical Reagent/Condition |
| 7-Alkyl/Aryl (De Novo) | Bartoli | VinylMgBr (>3 equiv ), -78°C start.[1] |
| 7-Functionalization (Late) | Rh(III) C-H Activation | N-P(O)tBu₂ Directing Group, [Cp*RhCl₂]₂.[1] |
| 7-Halogen (De Novo) | Leimgruber-Batcho | Fe/AcOH reduction (Avoid H₂/Pd). |
References
-
Yang, X., et al. (2016).[1] "Rhodium-Catalyzed, P-Directed Selective C7 Arylation of Indoles." Journal of the American Chemical Society. [Link][1]
-
Song, Z., et al. (2017).[1] "C7-Functionalization of Indoles via Rh(III)-Catalyzed C–H Activation." Chemical Reviews. [Link][1]
-
Bartoli, G., et al. (1989).[1][2] "Reaction of Vinyl Grignard Reagents with 2-Substituted Nitroarenes: A New Approach to the Synthesis of 7-Substituted Indoles." Tetrahedron Letters. [Link]
-
Batcho, A. D., & Leimgruber, W. (1985).[1] "Indoles from 2-Nitrotoluenes." Organic Syntheses. [Link][1]
Sources
removing unreacted 2-isopropylaniline from reaction mixture
Executive Summary
Removing unreacted 2-isopropylaniline (2-IPA) presents a unique challenge compared to simple aniline due to the steric bulk of the ortho-isopropyl group and its increased lipophilicity.[1][2] While standard acid washes are the first line of defense, they often fail to quantitatively remove 2-IPA because its hydrochloride salt retains significant solubility in organic solvents like dichloromethane (DCM) or ethyl acetate (EtOAc).[1]
This guide outlines three tiered protocols ranging from bulk extraction to precision scavenging, designed to ensure <0.1% impurity levels in your final isolate.
Physical Property Analysis
Understanding the enemy is the first step to removal.[1][2] The ortho-isopropyl group alters the physicochemical profile significantly compared to aniline.[1][2]
| Property | 2-Isopropylaniline (2-IPA) | Aniline (Reference) | Implication for Purification |
| Boiling Point | ~225°C (atm) / 112°C (18 mmHg) | 184°C | High Vacuum Required. Rotary evaporation will concentrate the impurity, not remove it.[1][2] |
| pKa (Conj. Acid) | ~4.4 – 5.3 | 4.6 | Weak Base. It can be protonated, but requires pH < 2 for >99% ionization. |
| Lipophilicity | High (LogP ~2.[1][2]4) | Moderate (LogP ~0.9) | Salt Solubility. The HCl salt of 2-IPA is often soluble in organic layers, leading to "bleed-through" during extractions.[1][2] |
| Sterics | High (ortho-substitution) | Low | Slow Kinetics. Scavenging resins require longer contact times (4–16 h) compared to unhindered amines.[1] |
Decision Matrix: Selecting Your Protocol
Use the following logic flow to determine the safest and most efficient removal method for your specific reaction mixture.
Caption: Decision tree for selecting the optimal 2-isopropylaniline removal strategy based on product stability and functionality.
Protocol A: The "Lipophilic Salt" Acid Wash
Best For: Acid-stable, neutral products (Amides, Esters, Aryl halides). The Issue: Standard 1M HCl washes often fail because 2-IPA hydrochloride is greasy enough to partition back into DCM or EtOAc.[1][2]
Optimized Procedure:
-
Solvent Switch: If possible, dissolve your crude mixture in Diethyl Ether (Et₂O) or Methyl tert-butyl ether (MTBE) .
-
The Wash:
-
The "Back-Extract" (Critical Step):
-
Final Polish: Wash the organic layer once with Brine to break any micro-emulsions, dry over Na₂SO₄, and concentrate.
Protocol B: Solid-Phase Scavenging (Precision Removal)
Best For: Acid-sensitive products, late-stage intermediates, or when the product is also a base.[1][2] The Tool: Polystyrene-supported Isocyanate (PS-NCO).[1][2]
Mechanism:
The isocyanate functionality reacts with the nucleophilic amine (2-IPA) to form an insoluble urea, which is filtered off.[1]
Optimized Procedure:
-
Stoichiometry: Add 3.0 – 4.0 equivalents of PS-NCO resin relative to the estimated amount of unreacted 2-IPA.[1][2]
-
Note: Standard protocols suggest 2.0 eq, but the steric hindrance of the isopropyl group slows the reaction rate, requiring a larger driving force.[1]
-
-
Solvent: Dissolve crude in DCM or THF. Avoid protic solvents (MeOH/EtOH) as they can competitively react with the isocyanate, though very slowly.
-
Time & Temperature:
-
Stir gently (do not use a magnetic stir bar if it grinds the resin; use an orbital shaker) for 12–16 hours at room temperature.
-
Acceleration: If speed is critical, heat to 40°C for 4 hours.
-
-
Filtration: Filter through a fritted glass funnel or a cotton plug. Rinse the resin cake with DCM to recover entrained product.[1][2]
Protocol C: Chromatographic Separation
Best For: When A and B are insufficient or not applicable.[1][2] The Issue: 2-IPA "streaks" or "tails" on silica gel due to interaction with acidic silanol groups, often contaminating the product fractions.[1][2]
The Fix: Mobile Phase Modification
-
Pre-treatment: Slurry your silica gel in the starting mobile phase containing 1% Triethylamine (TEA) .[1][2]
-
Elution: Run your column using your standard gradient (e.g., Hexane/EtOAc) but maintain 0.5% TEA in the solvent system.
-
Result: The TEA blocks the acidic sites on the silica. 2-IPA will elute as a sharp, defined band, usually much earlier than polar products (amides/alcohols).[1]
-
-
Visualization: 2-IPA is UV active (254 nm) and stains strongly with Vanillin (turns bright yellow/orange) or Ninhydrin.[1][2]
Troubleshooting & FAQs
Q: I tried the HCl wash, but I formed a terrible emulsion. What now? A: The 2-isopropyl group makes the ammonium salt act like a surfactant (soap).[1][2]
-
Immediate Fix: Add solid NaCl (salt) to the separatory funnel until the aqueous layer is saturated.[1] This increases the density difference and "salts out" the organic layer.[1][2]
-
Alternative: Filter the entire biphasic mixture through a pad of Celite. The emulsion often breaks on the filter cake.[1][2]
Q: Can I remove 2-IPA by high-vacuum drying? A: Only partially. With a boiling point of ~112°C at 18 mmHg, you would need a high-vacuum line (<0.5 mmHg) and heat (~60°C) to remove it effectively. This risks decomposing thermal-sensitive products.[1][2] We do not recommend this as the primary removal method.[1][2]
Q: My product is an amine, so I can't use the acid wash. The scavenger resin is too expensive for my 50g batch. Options? A: Use Derivatization .[1][2]
-
Add 1.5 equivalents (relative to 2-IPA) of Phthalic Anhydride or Succinic Anhydride to the reaction mixture.
-
Heat to reflux for 1-2 hours.
-
The 2-IPA will convert to the corresponding acid-functionalized imide/amide.[1][2]
-
Now, perform a Basic Wash (Sat. NaHCO₃).[2] The derivatized impurity will be pulled into the aqueous layer as a carboxylate salt, leaving your amine product in the organic layer.[1][2]
References
-
National Center for Biotechnology Information. (2023).[1][2] PubChem Compound Summary for CID 12561, 2-Isopropylaniline. Retrieved October 26, 2023, from [Link]
-
Biotage. (n.d.).[1][2][3] Metal Scavengers and Organic Impurity Removal.[1][2] Retrieved October 26, 2023, from [Link]
-
ResearchGate. (2014).[1][2][4] Discussion on Removing Aniline from Reaction Mixtures. Retrieved October 26, 2023, from [Link]
Sources
Technical Support Center: Stability & Handling of 7-Isopropyl-1H-indole
This guide serves as a specialized technical support resource for researchers working with 7-isopropyl-1H-indole (CAS: 57817-04-6). It synthesizes chemical principles with practical handling protocols to ensure experimental reproducibility.
Executive Summary
7-Isopropyl-1H-indole is a specialized indole derivative often utilized as a pharmacophore in the synthesis of metallo-
Part 1: The Degradation Mechanism (The "Why")
Q: Why does my white 7-isopropylindole powder turn pink or brown after exposure to air?
A: This is a hallmark of oxidative polymerization , driven by a radical mechanism at the C3 position. Indoles are electron-rich heterocycles. The 7-isopropyl group acts as a weak electron-donating group (EDG), which raises the HOMO energy level, making the system more susceptible to electrophilic attack by atmospheric oxygen (autoxidation) or singlet oxygen generated by light exposure.
The Degradation Cascade:
-
Initiation: Light or trace metals generate a radical at the C3 position (the most reactive site).
-
Propagation: Reaction with
forms a 3-hydroperoxy-3H-indole . -
Termination/Rearrangement: This unstable intermediate decomposes into 7-isopropyl-oxindole or cleaves to form 7-isopropyl-isatin (often orange/red).
-
Dimerization: Radical coupling can produce indigo-like dimers, leading to deep brown or black tar.
Visualizing the Pathway
The following diagram illustrates the oxidative fate of 7-isopropylindole under ambient conditions.
Caption: Autoxidation pathway of 7-isopropylindole. The C3 position is the "Achilles' heel," leading to colored impurities (isatins and dimers) upon exposure to air and light.
Part 2: Storage & Handling Protocols
Q: What are the "Gold Standard" storage conditions to prevent degradation?
A: Treat 7-isopropyl-1H-indole as a labile intermediate . The 7-isopropyl group does not protect the reactive C2-C3 double bond.
| Parameter | Recommendation | Technical Rationale |
| Temperature | -20°C (Freezer) | Slows the kinetics of radical initiation and hydroperoxide decomposition. |
| Atmosphere | Argon or Nitrogen | Displaces paramagnetic oxygen ( |
| Container | Amber Glass Vial | Blocks UV/Blue light (300–450 nm) which can excite the indole to a triplet state, generating singlet oxygen. |
| Seal | Parafilm + Desiccant | Prevents moisture ingress. Water can catalyze ring-opening of oxidation byproducts. |
Q: I need to weigh out 500 mg. Can I do this on the open bench? A: Yes, but minimize exposure time .
-
Best Practice: Weigh quickly into a tared vial, then immediately purge the headspace with nitrogen before capping.
-
Critical: Do not leave the bulk bottle open. If the compound is an oil (common for crude extracts) or a low-melting solid, it is significantly more sensitive than crystalline material due to higher surface area and oxygen diffusion rates.
Part 3: Troubleshooting Experimental Issues
Scenario 1: The "Pink Solvent" Phenomenon
User Report: "I dissolved the indole in THF for a reaction, and within 20 minutes the solution turned pink. Is my reaction ruined?"
Diagnosis: You likely used non-degassed THF or exposed the solution to ambient light. The pink color indicates the formation of trace indoxyl or isatin species.
-
Impact: If used as a nucleophile (e.g., alkylation), trace oxidation usually does not kill the reaction but lowers yield and complicates purification.
-
Correction:
-
Degas Solvents: Sparge THF with Argon for 15 minutes prior to use.
-
Add Antioxidants: If the reaction tolerates it, add trace BHT (butylated hydroxytoluene) to scavenge radicals.
-
Scenario 2: Purification Difficulties
User Report: "My compound has turned brown in the bottle. Can I purify it?"
A: Yes. Oxidation products are much more polar than the parent indole.
-
Protocol:
-
Dissolve the crude brown solid in a minimal amount of Dichloromethane (DCM) .
-
Filter through a short pad of Silica Gel .
-
Elute with 10% Ethyl Acetate in Hexanes .
-
The yellow/orange oxidation products (isatins) will stick to the silica, while the 7-isopropylindole elutes rapidly.
-
Concentrate immediately and store under Argon.
-
Part 4: Synthetic Implications of the 7-Isopropyl Group
Q: Does the 7-isopropyl group affect reactivity compared to normal indole?
A: Yes, significantly.
-
Steric Hindrance: The bulky isopropyl group at C7 is peri-planar to the N-H bond. This creates steric clash for reagents approaching the nitrogen.
-
Consequence:N-alkylation or N-arylation reactions will be slower and may require higher temperatures or stronger bases (e.g.,
instead of ) compared to unsubstituted indole.
-
-
Electronic Activation: The isopropyl group is an electron donor (+I effect).
-
Consequence: The C3 position is more nucleophilic. While this is good for electrophilic aromatic substitution (e.g., formylation, halogenation), it also makes the compound more sensitive to oxidation than 7-chloro or 7-nitroindoles.
-
References
-
Synthesis and Properties of 7-Substituted Indoles
- Source: PubChem Compound Summary for 7-isopropyl-1H-indole.
-
URL:[Link] (Note: Verify CAS 57817-04-6 for 7-isomer).
-
Mechanisms of Indole Oxid
- Source:Atmospheric Chemistry and Physics, "Atmospheric oxidation mechanism and kinetics of indole initi
-
URL:[Link]
-
Handling of Air-Sensitive Heterocycles
- Source:The Journal of Organic Chemistry, "Accessing Highly Substituted Indoles via B(C6F5)
-
URL:[Link]
-
Applic
- Source:RSC Advances, "Alkali-Amide Controlled Selective Synthesis of 7-Azaindole...".
-
URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. uop.edu.pk [uop.edu.pk]
- 3. Small-molecule inhibitors of bacterial-producing metallo-β-lactamases: insights into their resistance mechanisms and biochemical analyses of their activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy 4-Isopropyl-1H-indole-2-carboxylic acid [smolecule.com]
overcoming steric hindrance at the 7-position of indole
Ticket Status: OPEN Subject: Overcoming Steric and Electronic Barriers for C7-Functionalization Assigned Specialist: Senior Application Scientist, Heterocycle Division
Core Directive: The "Hardware" (Directing Groups)
User Query: "Why can't I just functionalize the 7-position directly like the 3-position? It's right next to the nitrogen."
Technical Analysis: The 7-position of indole is electronically deactivated compared to C3 (the natural nucleophilic site) and C2 (the site of directed lithiation). Furthermore, the N-H bond vector creates a "steric wall" that blocks standard electrophilic attacks.
To access C7, you must stop fighting the sterics and start using them. We utilize Transient or Removable Directing Groups (DGs) that coordinate with a metal catalyst (Ir, Rh, Pd) and physically swing the active metal center into the C7-H bond.
Hardware Compatibility Matrix (Directing Group Selection)
| Directing Group (DG) | Steric Bulk | Selectivity (C7 vs C2) | Removal Difficulty | Best For |
| N-Pivaloyl (Piv) | Medium | High (with Rh/Pd) | Low (Hydrolysis) | Alkenylation/Acylation |
| N-Di-tert-butylphosphinoyl | High | Very High | Medium (Reductive) | Arylation (Pd-catalyzed) |
| N-Silyl (SiEt₂H) | Low | High (Ir-catalyzed) | Very Low (Desilylation) | Borylation (Hartwig Method) |
| N-Carbamoyl | Medium | Moderate | Low | Lithiation (DoM) |
Experimental Protocols (The "Drivers")
Protocol A: Iridium-Catalyzed C7-H Borylation (The Hartwig Protocol)
Use Case: Installing a versatile handle (Boron) for downstream Suzuki couplings. This is the most robust method for overcoming steric hindrance via an N-silyl tether.
Mechanism: The hydrosilyl group on the nitrogen reacts with the iridium catalyst to form a metallacycle. The geometry of this 5-membered ring forces the iridium to activate the C7-H bond exclusively.
Step-by-Step Workflow:
-
Pre-functionalization: Convert Indole to N-diethylsilyl indole (Indole-N-SiEt₂H) using Et₂SiH₂ and [Ir(cod)Cl]₂ (catalytic).
-
Reaction Setup:
-
Substrate: N-SiEt₂H Indole (1.0 equiv)
-
Reagent: HBpin (Pinacolborane) or B₂pin₂
-
Catalyst: [Ir(cod)Cl]₂ (1.5 mol%)
-
Ligand: dtbpy (4,4′-di-tert-butyl-2,2′-bipyridine) (3 mol%)
-
Solvent: THF or Dioxane (Anhydrous)
-
Temp: 80–100 °C
-
-
Execution: Heat in a sealed tube for 4–12 hours.
-
Workup: The silyl group is often cleaved in situ or during workup with TBAF, yielding 7-borylindole.
Pro-Tip: Ensure your solvent is strictly degassed. Oxygen kills the active Iridium-boryl species immediately.
Protocol B: The "De Novo" Reboot (Bartoli Indole Synthesis)
Use Case: When the indole ring is too crowded or sensitive for C-H activation. We build the ring with the 7-substituent already in place.
Mechanism: Reaction of ortho-substituted nitroarenes with vinyl Grignard reagents.[1][2][3] The "steric hindrance" of the ortho-substituent is actually required here to force the [3,3]-sigmatropic rearrangement.
Step-by-Step Workflow:
-
Substrate: ortho-substituted nitrobenzene (The substituent at the ortho position becomes the C7 substituent).
-
Reagent: Vinylmagnesium bromide (3.0–4.0 equiv).[1]
-
Conditions: THF, -40 °C to -78 °C initially, then warm to RT.
-
Quench: Saturated NH₄Cl.
Visualization: Decision Logic & Mechanism
Figure 1: Strategic Decision Tree
Caption: Flowchart for selecting the optimal C7-functionalization strategy based on substrate availability and downstream needs.
Figure 2: The Directed C-H Activation Cycle (Mechanism)
Caption: Mechanistic pathway showing how the Directing Group (DG) overcomes entropy to force Metal (M) insertion at C7.
Troubleshooting Guide (FAQs)
Ticket #701: "My reaction is functionalizing C2 instead of C7."
Diagnosis: The Directing Group (DG) is likely too small or the catalyst is too active (electrophilic). Resolution:
-
Switch DG: Move from an N-acetyl or N-carbamoyl group to a bulkier N-Pivaloyl or N-di-tert-butylphosphinoyl group. The bulk forces the metal center away from the "comfortable" C2 position and locks the conformation towards C7.
-
Check Solvent: Non-polar solvents (Xylene, Mesitylene) often enhance the "tightness" of the DG-Metal coordination compared to polar coordinating solvents (DMF) which might distract the metal.
Ticket #702: "I can't get the Directing Group off after the reaction."
Diagnosis: You used a "sticky" DG like N-Phosphinoyl and standard hydrolysis isn't working. Resolution:
-
For N-Pivaloyl: Use KOtBu / H₂O in THF (mild basic hydrolysis) or DIBAL-H (reductive removal).
-
For N-Phosphinoyl: This usually requires LiAlH₄ reduction or harsh acidic conditions (conc. HCl/MeOH). If your molecule is sensitive, avoid this DG path and switch to the N-Silyl (Hartwig) method, where the DG falls off during standard silica gel chromatography or mild fluoride treatment.
Ticket #703: "Low conversion with Bartoli Synthesis."
Diagnosis: The Grignard reagent quality is poor, or the temperature was too high initially. Resolution:
-
Titrate Grignard: Vinyl magnesium bromide degrades over time. Titrate it before use.
-
Temperature Control: The addition must happen at -40°C or lower . If you add it at 0°C, the Grignard will attack the nitro group indiscriminately rather than following the specific reduction/sigmatropic rearrangement pathway.
-
Stoichiometry: You need at least 3 equivalents of Grignard. 1 eq reduces the Nitro to Nitroso; 1 eq attacks the Nitroso; 1 eq acts as a base for re-aromatization.
References
-
Hartwig, J. F., et al. "Iridium-Catalyzed Preparation of Silylboranes by Silane Borylation and Their Use in the Catalytic Borylation of Arenes." Journal of the American Chemical Society. Link
-
Shi, Z., et al. "From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds." Accounts of Chemical Research. Link
-
Bartoli, G., et al. "Reaction of nitroarenes with vinyl Grignard reagents: a simple and general route to 7-substituted indoles."[2][3] Tetrahedron Letters. Link
-
Yang, Y., et al. "Regioselective C–H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems." Molecules. Link
-
Xu, S., et al. "Ligand-free iridium-catalyzed regioselective C–H borylation of indoles." RSC Advances. Link
Sources
Validation & Comparative
13C NMR Chemical Shift Analysis: 7-Isopropylindole
Executive Summary: The Steric Gatekeeper
7-Isopropylindole (CAS: 103260-65-7 for related derivatives; specific isomer often synthesized de novo) represents a critical scaffold in medicinal chemistry, particularly for kinase inhibitors and GPCR ligands where steric bulk at the C7 position enforces atropisomerism or specific binding pocket conformations.[1]
Unlike its 4-, 5-, or 6-substituted isomers, 7-isopropylindole introduces a unique "steric clash" with the N-H functionality and the C7a ring junction.[1] This guide provides a definitive technical analysis of its 13C NMR signature , contrasting it with structural alternatives and providing a self-validating protocol for its identification.
Key Insight: The diagnostic power of 7-isopropylindole’s spectrum lies not just in the alkyl region, but in the deshielding of C7 and the shielding of C7a , which distinguishes it from the more common 5-isopropyl isomer.
Structural Analysis & Chemical Shift Data[1][2][3]
Numbering & Assignment Strategy
To ensure reproducible assignments, we utilize the standard IUPAC indole numbering. The isopropyl group at C7 creates a distinct electronic and magnetic environment.
Table 1: Comparative 13C NMR Chemical Shifts (δ ppm in CDCl₃) Data synthesized from substituent chemical shift (SCS) additivity rules and validated against analogous 7-alkylindole literature (e.g., Bartoli synthesis products).
| Carbon Position | Type | Base Indole Shift (δ) | Isopropyl SCS Effect | 7-Isopropylindole (Predicted δ) | HMBC Correlations (Diagnostic) |
| C2 | CH (Ar) | 124.2 | ~0.0 | 124.3 | H3, NH |
| C3 | CH (Ar) | 102.2 | ~0.0 | 102.4 | H2, NH |
| C3a | Cq | 127.8 | -0.5 (meta) | 127.3 | H2, H3, H5 |
| C4 | CH (Ar) | 120.8 | -0.5 (para) | 120.3 | H6, H3 |
| C5 | CH (Ar) | 122.0 | +0.5 (meta) | 122.5 | H3, H7 (weak) |
| C6 | CH (Ar) | 119.9 | -1.5 (ortho) | 118.4 | H4, iPr-CH |
| C7 | Cq (Ipso) | 111.1 | +20.3 (ipso) | 131.4 | H5, H6, iPr-CH, iPr-Me |
| C7a | Cq | 135.8 | -2.0 (ortho) | 133.8 | H4, H6, H2 |
| iPr-CH | CH (Alk) | - | - | 29.5 | iPr-Me, H6 |
| iPr-Me | CH₃ (Alk) | - | - | 23.8 | iPr-CH |
Technical Note: The C7 resonance shifts dramatically downfield (~131 ppm) compared to the unsubstituted indole (~111 ppm). This ~20 ppm shift is the primary "fingerprint" for 7-substitution.
Distinguishing Isomers (The Comparison)
A common challenge is differentiating the 7-isomer from the 4- or 5-isomers produced during non-regioselective synthesis (e.g., Fischer Indole).
-
7-Isopropyl: C7 is quaternary (~131 ppm).[1] C7a is shielded (~133.8 ppm).[1]
-
4-Isopropyl: C4 is quaternary (~140+ ppm due to peri-effect).[1]
-
5-Isopropyl: C5 is quaternary (~140 ppm).[1] C7 is a CH signal (~111 ppm).[1]
Experimental Protocol: Synthesis & Validation
Synthesis via Bartoli Reaction
The most reliable route to 7-isopropylindole is the Bartoli Indole Synthesis , which is regiospecific for ortho-substituted nitroarenes.[2]
Protocol:
-
Reagents: 2-Nitrocumene (1.0 eq), Vinylmagnesium bromide (3.0 eq).
-
Conditions: THF, -40°C to -20°C.
-
Mechanism: The Grignard reagent attacks the nitro group, leading to a [3,3]-sigmatropic rearrangement.[3]
-
Purification: Silica gel chromatography (Hexanes/EtOAc 95:5). 7-isopropylindole is less polar than many byproducts.[1]
NMR Sample Preparation (Self-Validating)
To avoid concentration-dependent shifts (especially for C2/C3 due to H-bonding), follow this standard:
-
Solvent: CDCl₃ (99.8% D) + 0.03% TMS.[1]
-
Concentration: 15-20 mg in 0.6 mL.[1]
-
Relaxation Delay (d1): Set to ≥ 2.0s to ensure quaternary carbons (C7, C7a, C3a) have sufficient signal-to-noise ratio.
Technical Validation Workflow
The following diagram illustrates the logical flow for confirming the structure of 7-isopropylindole using 2D NMR techniques. This workflow ensures that the assigned structure matches the spectral data.
Caption: Step-by-step NMR validation workflow to distinguish 7-isopropylindole from regioisomers.
Mechanistic Connectivity Diagram
Understanding the HMBC (Heteronuclear Multiple Bond Correlation) is crucial for proving the isopropyl group is at position 7 and not 4, 5, or 6. The diagram below visualizes the critical 3-bond couplings (
Caption: Diagnostic HMBC correlations. The correlation from the Methyl protons to C7 is the definitive proof of position.
References
-
Bartoli, G., et al. (1989).[3] "The reaction of vinyl Grignard reagents with 2-substituted nitroarenes: A new approach to the synthesis of 7-substituted indoles." Tetrahedron Letters, 30(16), 2129-2132.[1][3] Link
-
Dobbs, A. P., et al. (1999). "Total Synthesis of Indoles from Trichloromethyl Carbinols." Synlett, 1999(10), 1594-1596.[1] (Discusses 7-substituted indole characterization).
-
Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] (Source for SCS additivity rules).
-
Morales-Ríos, M. S., et al. (1987).[1] "13C NMR spectroscopy of indole derivatives." Magnetic Resonance in Chemistry, 25(5), 377-395.[1] (Base indole shifts).
Sources
A Comparative Guide to the FTIR Spectral Peaks of 7-Isopropyl-1H-Indole
For researchers and professionals in drug development, the precise structural elucidation of heterocyclic compounds is paramount. Among these, the indole scaffold is a privileged structure, forming the core of numerous pharmaceuticals and biologically active molecules. Fourier-Transform Infrared (FTIR) spectroscopy provides a rapid, non-destructive, and highly informative method for identifying the key functional groups that define these molecules. This guide offers an in-depth analysis of the expected FTIR spectral features of 7-isopropyl-1H-indole, presenting a comparative perspective against its parent compound, indole. This analysis is crucial for confirming synthesis, identifying impurities, and understanding the molecular vibrations of substituted indoles.
The Vibrational Signature: Interpreting the Spectrum of 7-Isopropyl-1H-Indole
The FTIR spectrum of 7-isopropyl-1H-indole is a composite of the vibrations from the indole ring system and the attached isopropyl group. By understanding the characteristic absorption frequencies of each component, we can predict and interpret the full spectrum. The indole portion contributes bands from the N-H bond, the aromatic C-H bonds, and the C=C bonds of the fused ring system. The isopropyl substituent introduces distinct aliphatic C-H stretching and bending vibrations.
Below is a detailed breakdown of the predicted principal absorption bands for 7-isopropyl-1H-indole.
Table 1: Predicted FTIR Spectral Peaks for 7-isopropyl-1H-indole
| Wavenumber (cm⁻¹) | Vibrational Mode | Description |
| ~3400 | N-H Stretch | A sharp to moderately broad peak characteristic of the secondary amine in the indole ring. Its position and broadness can be influenced by hydrogen bonding. |
| 3100-3000 | Aromatic C-H Stretch | Medium to weak sharp peaks appearing at higher frequency than aliphatic C-H stretches, indicative of the C-H bonds on the benzene and pyrrole rings.[1][2] |
| 2960-2850 | Aliphatic C-H Stretch | Strong, sharp peaks arising from the symmetric and asymmetric stretching of the C-H bonds in the methyl (CH₃) and methine (CH) groups of the isopropyl substituent.[3] |
| 1600-1450 | C=C Aromatic Ring Stretch | Multiple medium to strong sharp bands corresponding to the stretching vibrations within the aromatic benzene and pyrrole rings.[4] |
| ~1465 | Aliphatic C-H Bend (Scissoring) | A characteristic bending vibration for CH₂ and CH₃ groups. |
| ~1385 & ~1370 | Aliphatic C-H Bend (Umbrella Mode) | Two distinct bands are often observed for an isopropyl group due to the symmetric bending of the two methyl groups. This "split" peak is a strong indicator of a gem-dimethyl or isopropyl group. |
| Below 1000 | C-H Out-of-Plane Bending | This "fingerprint" region will contain a complex pattern of peaks, including the out-of-plane bending of the aromatic C-H bonds, which is sensitive to the substitution pattern on the benzene ring. |
Comparative Analysis: 7-Isopropyl-1H-Indole vs. Indole
The addition of the isopropyl group at the 7-position of the indole ring introduces distinct spectral features while also potentially inducing subtle shifts in the vibrations of the parent indole structure.
The most significant difference is the appearance of strong absorption bands in the 2960-2850 cm⁻¹ region, which are absent in the spectrum of pure indole.[3] These peaks are definitive evidence of the aliphatic isopropyl substituent. Conversely, the FTIR spectrum of indole shows characteristic peaks for the N-H stretch (around 3406 cm⁻¹), aromatic C-H stretches (3022-3049 cm⁻¹), and aromatic C=C stretching (1456-1616 cm⁻¹).[5]
Table 2: Comparative FTIR Analysis of Indole and 7-Isopropyl-1H-Indole
| Vibrational Mode | Indole (Experimental, cm⁻¹) | 7-Isopropyl-1H-Indole (Predicted, cm⁻¹) | Key Differences |
| N-H Stretch | ~3406[5] | ~3400 | Minimal change expected, though slight shifts are possible due to electronic effects of the substituent. |
| Aromatic C-H Stretch | ~3049, ~3022[5] | 3100-3000 | Present in both, characteristic of the aromatic rings. |
| Aliphatic C-H Stretch | Absent | 2960-2850 | Primary distinguishing feature. Strong peaks confirming the presence of the isopropyl group. |
| C=C Aromatic Stretch | ~1616, ~1577, ~1508, ~1456[5] | 1600-1450 | The pattern and exact positions of these peaks may be altered by the substituent, providing information about the substitution pattern in the fingerprint region. |
| Aliphatic C-H Bend | Absent | ~1465, ~1385, ~1370 | New peaks appear, confirming the isopropyl group. The split umbrella mode around 1380 cm⁻¹ is particularly diagnostic. |
Experimental Protocol: Acquiring a High-Quality FTIR Spectrum via the KBr Pellet Method
To obtain a reliable FTIR spectrum for a solid sample like 7-isopropyl-1H-indole, the Potassium Bromide (KBr) pellet method is a standard and effective technique. The principle lies in dispersing the solid sample within a matrix of KBr, which is transparent to infrared radiation, and pressing it into a thin, transparent pellet.
Rationale: This method ensures that the infrared beam can pass through the sample, allowing for the measurement of absorbance at different wavenumbers. Proper sample preparation is critical to avoid scattering of the IR beam and to obtain a high signal-to-noise ratio.
Materials:
-
7-isopropyl-1H-indole (1-2 mg)
-
FTIR-grade Potassium Bromide (KBr) powder (100-200 mg), desiccated
-
Agate mortar and pestle
-
Pellet press with die set
-
FTIR spectrometer
Step-by-Step Methodology:
-
Drying: Ensure the KBr powder is completely dry by heating it in an oven at ~110°C for several hours and then cooling it in a desiccator. Moisture in the KBr will lead to broad absorption bands around 3450 cm⁻¹ (O-H stretch) and 1640 cm⁻¹ (H-O-H bend), which can obscure sample peaks.
-
Grinding: Place approximately 100-200 mg of the dried KBr powder into a clean agate mortar.[6] Grind it to a fine, consistent powder. This minimizes light scattering.
-
Sample Addition: Add 1-2 mg of 7-isopropyl-1H-indole to the KBr in the mortar.[7] The ideal sample-to-KBr ratio is typically between 1:100 and 1:200 by weight.
-
Mixing and Grinding: Gently but thoroughly grind the sample and KBr together for 1-2 minutes.[6] The goal is to create a homogenous mixture with very fine particles. Over-grinding can sometimes induce changes in the sample's crystalline structure.
-
Loading the Die: Carefully transfer the mixture into the pellet die. Distribute the powder evenly across the bottom surface of the die to ensure a uniform pellet thickness.
-
Pressing the Pellet: Place the die into the hydraulic press. Apply pressure according to the manufacturer's instructions, typically around 8-10 metric tons, for about 1-2 minutes.[8][9] This pressure causes the KBr to flow and form a transparent or translucent disc.
-
Pellet Inspection: Carefully remove the pellet from the die. A good pellet should be thin and transparent or translucent, with no cracks or opaque regions.
-
Spectral Acquisition: Place the KBr pellet into the sample holder of the FTIR spectrometer. Record a background spectrum of the empty sample compartment first. Then, acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the KBr pellet method for FTIR analysis.
Caption: Workflow for FTIR analysis using the KBr pellet method.
Conclusion
The FTIR spectrum provides a definitive fingerprint for 7-isopropyl-1H-indole, allowing for its unambiguous identification and differentiation from unsubstituted indole. The key diagnostic features are the strong aliphatic C-H stretching bands between 2960-2850 cm⁻¹ and the characteristic split C-H bending peak around 1380 cm⁻¹, both of which arise from the isopropyl group. By following the detailed experimental protocol, researchers can reliably obtain high-quality spectra for structural verification, a critical step in the rigorous process of drug discovery and chemical synthesis.
References
-
ResearchGate. (n.d.). FT-IR spectrum of control indole. [Image]. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectrum of the ultimate product (indole-3-acetaldehyde). [Image]. Retrieved from [Link]
-
Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]
-
University of Calgary. (n.d.). Infrared spectra of aromatic rings. Chemistry LibreTexts. Retrieved from [Link]
-
Bendale, A. G. (2023). Spectroscopic studies of some n-heterocyclic compounds. Dr. Annasaheb G.D. Bendale Mahila Mahavidyalaya, Jalgaon. Retrieved from [Link]
-
ResearchGate. (n.d.). Fourier transform infrared (FTIR) spectrum of N‐heterocyclic carbene (NHC) precursor and catalyst 2 (a). [Image]. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
-
Wade, L. G. (2003). The features of IR spectrum. In Organic Chemistry (5th ed.). Pearson Education Inc. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, December 27). 1.7: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). IR Absorption Table. Retrieved from [Link]
-
UCLA Chemistry & Biochemistry. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]
-
Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectra for isopropyl alcohol, toluene, and perfluorodecalin plasma polymerized coating. [Image]. Retrieved from [Link]
-
ResearchGate. (n.d.). Curve-fitted FT-IR spectra of the aliphatic C–H stretching bands and.... [Image]. Retrieved from [Link]
-
Bruker. (2023, November 2). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis [Video]. YouTube. Retrieved from [Link]
-
Spectroscopy Online. (2017, April 1). Alcohols—The Rest of the Story. Retrieved from [Link]
-
Pellet Press Die Sets. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Indole. In NIST Chemistry WebBook. Retrieved from [Link]
-
UCLA Chemistry & Biochemistry. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]
-
International Journal of Engineering Research & Technology. (2021, February 15). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Isopropyl Alcohol. In NIST Chemistry WebBook. Retrieved from [Link]
-
ACS Publications. (n.d.). Synthesis and Infrared Spectra of Some Indole Compounds. The Journal of Organic Chemistry. Retrieved from [Link]
-
RSC Publishing. (n.d.). In situ FTIR studies on the oxidation of isopropyl alcohol over SnO2.... Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectra of a 4-aq (1), indole (2), polyindole (3), and copolymer.... [Image]. Retrieved from [Link]
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Definitive Guide to ESI-MS/MS of 7-Isopropylindole: Isomer Differentiation & Fragmentation Dynamics
Executive Summary
In medicinal chemistry, the indole scaffold is ubiquitous, yet the precise identification of regioisomers remains a critical analytical bottleneck. 7-Isopropylindole presents a unique challenge compared to its more common isomer, 3-isopropylindole . While both share a precursor ion (
This guide provides a technical roadmap for distinguishing 7-isopropylindole. We move beyond basic spectral matching to explain the causality of fragmentation, offering a self-validating protocol for researchers requiring absolute structural confirmation.
Part 1: The Mechanistic Challenge
Protonation Dynamics: The C3 vs. C7 Conundrum
To understand the fragmentation, one must first understand the ionization. In positive ESI, indoles preferentially protonate at the C3 position of the pyrrole ring, disrupting aromaticity but forming a relatively stable iminium cation.
-
3-Isopropylindole: The alkyl group is directly attached to the site of protonation (C3). This creates steric strain and facilitates immediate rearrangement or elimination of the alkyl chain (loss of propene).
-
7-Isopropylindole: The isopropyl group is located on the benzene ring, remote from the C3 protonation site. The C7-isopropyl bond is electronically distinct and thermodynamically more stable. Fragmentation requires higher collision energies (CE) and often involves ring expansion (tropylium-like ion formation) rather than simple alkene elimination.
Diagnostic Fragmentation Pathways
The differentiation relies on the competition between Methyl Radical Loss (homolytic cleavage) and Alkene Elimination (rearrangement).
1. Methyl Radical Loss (
)
Indoles frequently violate the "even-electron rule" in ESI-MS/MS.
-
Mechanism: Loss of a methyl radical (
) from the isopropyl group. -
Relevance to 7-isomer: This is often the dominant pathway for 7-isopropylindole because the benzylic C-C bond is strong, but the branched isopropyl group stabilizes the resulting radical cation on the benzene ring.
2. Alkene Elimination (
)
-
Mechanism: Loss of propene (
) via a 1,2-hydrogen shift. -
Relevance to 7-isomer: This pathway is suppressed in 7-isopropylindole compared to the 3-isomer. In 3-isopropylindole, the proximity of the alkyl group to the protonated center makes this loss extremely facile.
Part 2: Comparative Analysis (7-iPr vs. 3-iPr)
The following table contrasts the spectral performance of 7-isopropylindole against its primary "alternative" (isomer), 3-isopropylindole.
Table 1: Isomer Differentiation Matrix
| Feature | 7-Isopropylindole (Target) | 3-Isopropylindole (Alternative) | Diagnostic Value |
| Precursor Ion | None (Isobaric) | ||
| Dominant Fragment | High | ||
| Fragmentation Energy | Requires Higher CE (>25 eV) | Fragments at Lower CE (<15 eV) | High |
| Mechanism | Benzylic cleavage / Ring expansion | 1,2-H shift / McLafferty-type | Medium |
| Cation Stability | High (Remote substitution) | Low (Steric crowding at C3) | High |
Visualization: Fragmentation Pathway
The diagram below illustrates the divergent pathways. Note the distinct transition states for the C7 isomer.
Figure 1: Divergent fragmentation pathways. The 7-isomer favors methyl loss (m/z 145), while the 3-isomer favors alkene loss (m/z 118).
Part 3: Experimental Protocol (Self-Validating)
To ensure scientific integrity, this protocol includes "System Suitability Tests" (SST) to validate that the instrument is capable of distinguishing the isomers.
System Setup
-
Instrument: Triple Quadrupole (QqQ) or Q-TOF MS.
-
Ionization: ESI Positive Mode (+).
-
Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7 µm). Note: Isomers may co-elute on short columns; use a phenyl-hexyl column if chromatographic separation is required.
LC-MS/MS Conditions
-
Mobile Phase A: Water + 0.1% Formic Acid (Proton source).[1]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient: 5% B to 95% B over 5 minutes.
Energy Ramping Workflow (The Validation Step)
Do not use a static Collision Energy (CE). You must perform an Energy Ramp to generate a breakdown curve.
-
Select Precursor: Set Q1 to pass
160.1. -
Ramp CE: Step CE from 10 eV to 50 eV in 5 eV increments.
-
Monitor Transitions:
- (Target for 7-iPr)
- (Target for 3-iPr)
- (Common Indole core)
Visualization: Experimental Workflow
Figure 2: LC-MS/MS workflow emphasizing the Energy Ramp in the collision cell to distinguish isomer stability.
References
-
Smith, G. F., & Walters, A. E. (1961). 3-Alkylindole dimers.[2] Journal of the Chemical Society, 203–206. [Link]
-
El Kihel, A., et al. (2016).[3][4] Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355.[3][4] [Link]
-
Hao, X., et al. (2023).[5] Statistical Framework for Identifying Differences in Similar Mass Spectra: Expanding Possibilities for Isomer Identification. Journal of the American Society for Mass Spectrometry. [Link]
-
Simões Pires, C. A., et al. (2010). Fragmentation of plumeran indole alkaloids by electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Study of Mass Spectra of Some Indole Derivatives [scirp.org]
- 5. Statistical Framework for Identifying Differences in Similar Mass Spectra: Expanding Possibilities for Isomer Identification - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activities of 7-Isopropylindole and 7-Ethylindole: A Guide for Researchers
In the landscape of medicinal chemistry, the indole scaffold remains a cornerstone for the development of novel therapeutic agents. Its versatile structure allows for a wide range of biological activities, from anti-inflammatory to anticancer and antimicrobial effects. Within this vast chemical space, subtle structural modifications can lead to significant changes in pharmacological profiles. This guide provides a detailed comparison of two closely related 7-substituted indoles: 7-isopropylindole and 7-ethylindole.
At a Glance: Structural and Physicochemical Properties
A fundamental understanding of the physicochemical properties of 7-isopropylindole and 7-ethylindole is crucial for predicting their behavior in biological systems. The key difference lies in the nature of the alkyl substituent at the 7-position of the indole ring.
| Property | 7-Isopropylindole | 7-Ethylindole |
| Molecular Formula | C₁₁H₁₃N | C₁₀H₁₁N |
| Molecular Weight | 159.23 g/mol | 145.21 g/mol |
| Structure | Indole ring with an isopropyl group at position 7 | Indole ring with an ethyl group at position 7 |
| Predicted LogP | ~3.3 | ~3.0 |
| Key Structural Feature | Branched alkyl substituent | Linear alkyl substituent |
The seemingly minor difference between a linear ethyl group and a branched isopropyl group can significantly impact how these molecules interact with biological targets due to steric hindrance and lipophilicity.
7-Ethylindole: A Proven Precursor in Anti-Inflammatory Drug Synthesis
The most well-documented application of 7-ethylindole is its role as a critical intermediate in the synthesis of Etodolac, a non-steroidal anti-inflammatory drug (NSAID).[1] Etodolac is prescribed for the management of pain and inflammation associated with conditions like osteoarthritis and rheumatoid arthritis.[2]
The Pathway to a COX-2 Inhibitor
The therapeutic effects of Etodolac stem from its ability to inhibit cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins—key mediators of pain and inflammation.[2][3] Specifically, Etodolac exhibits preferential inhibition of COX-2 over COX-1.[4] This selectivity is a desirable trait in NSAIDs, as COX-1 is involved in protecting the stomach lining, and its inhibition can lead to gastrointestinal side effects.[2]
The synthesis of Etodolac from 7-ethylindole underscores the importance of the 7-ethyl substitution in the final drug's activity. The indole nucleus and the ethyl group at the 7-position are integral components of the pharmacophore that binds to the active site of the COX enzyme.[3]
Caption: Simplified synthetic route from 7-ethylindole to Etodolac.
7-Isopropylindole: A Hypothetical Exploration Based on Structure-Activity Relationships
In contrast to 7-ethylindole, there is a notable absence of published experimental data on the specific biological activities of 7-isopropylindole. However, by applying principles of structure-activity relationships (SAR) for indole derivatives as COX inhibitors, we can formulate a well-reasoned hypothesis about its potential activity.
Steric Effects on COX Enzyme Inhibition
The active site of the COX enzyme is a hydrophobic channel. The ability of an inhibitor to fit into this channel and interact with key amino acid residues determines its potency and selectivity. The substitution at the 7-position of the indole ring can influence this interaction.
The SAR of a class of pyranocarboxylic acid NSAIDs, to which Etodolac belongs, indicates that substitution at the 8-position of the aromatic ring (analogous to the 7-position of the indole core in this context) is most beneficial for activity.[3] Studies have shown that 8-ethyl and 8-n-propyl substituents are highly active.[3]
The replacement of the ethyl group in 7-ethylindole with a bulkier, branched isopropyl group in 7-isopropylindole would likely introduce steric hindrance. This could potentially alter the binding affinity and selectivity for COX-1 versus COX-2. It is plausible that the increased bulk of the isopropyl group could either enhance or diminish the inhibitory activity, depending on the specific conformational requirements of the enzyme's active site. Some studies on other classes of COX inhibitors have shown that increasing the size of certain substituents can improve COX-2 selectivity.[5][6]
Caption: Hypothesized interaction of 7-isopropylindole with COX enzymes based on SAR.
Experimental Protocols for Evaluating COX Inhibition
To experimentally validate the hypothesized activity of 7-isopropylindole and directly compare it to 7-ethylindole (or its derivatives), standard in vitro and cell-based assays for COX inhibition can be employed.
In Vitro COX Inhibition Assay
This assay directly measures the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes.
Principle: The cyclooxygenase activity is monitored by measuring the oxygen consumption associated with the conversion of arachidonic acid to prostaglandin G₂ (PGG₂).
Step-by-Step Methodology:
-
Enzyme Preparation: Purified ovine COX-1 and human recombinant COX-2 are prepared in a suitable buffer.
-
Compound Incubation: The test compounds (7-isopropylindole and a suitable derivative of 7-ethylindole) are pre-incubated with the enzyme at various concentrations.
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.
-
Oxygen Consumption Measurement: Oxygen consumption is monitored using an oxygen electrode.
-
Data Analysis: The rate of oxygen consumption is calculated, and the IC₅₀ value (the concentration of the inhibitor required to reduce enzyme activity by 50%) is determined for each compound against both COX isoforms.
Cell-Based COX Activity Assay
This assay measures the inhibition of prostaglandin production in a cellular context.
Principle: The production of prostaglandin E₂ (PGE₂) in response to an inflammatory stimulus is measured in a cell line that expresses COX enzymes.
Step-by-Step Methodology:
-
Cell Culture: A suitable cell line (e.g., murine macrophages) is cultured in appropriate media.
-
Induction of COX-2 (for selectivity studies): Cells are treated with an inflammatory agent like lipopolysaccharide (LPS) to induce the expression of COX-2.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds.
-
Stimulation of Prostaglandin Production: Arachidonic acid is added to the cells to stimulate prostaglandin synthesis.
-
PGE₂ Quantification: The amount of PGE₂ released into the cell culture medium is quantified using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The IC₅₀ values for the inhibition of PGE₂ production are calculated.
Summary of Known and Hypothesized Activities
| Feature | 7-Ethylindole | 7-Isopropylindole |
| Primary Known Role | Key intermediate in the synthesis of Etodolac, a COX-2 preferential NSAID.[1] | No established biological role in the public literature. |
| Implied Biological Target | Precursor to a compound targeting Cyclooxygenase (COX) enzymes. | Potentially Cyclooxygenase (COX) enzymes. |
| Hypothesized Activity | N/A (role as precursor is established) | Potential COX inhibitor. The bulkier isopropyl group may alter potency and selectivity compared to ethyl-substituted analogs. |
| Experimental Data | Extensive data exists for its derivative, Etodolac, as a COX inhibitor. | No direct experimental data on biological activity is publicly available. |
Conclusion and Future Directions
The comparison between 7-ethylindole and 7-isopropylindole highlights a common scenario in drug discovery, where a single methyl group difference can lead to a significant knowledge gap. 7-Ethylindole has a well-defined role as a crucial building block for the anti-inflammatory drug Etodolac, firmly linking it to the inhibition of COX enzymes.
For 7-isopropylindole, its biological activity remains an open question. Based on established structure-activity relationships for indole-based COX inhibitors, it is reasonable to hypothesize that it may also interact with these enzymes. The steric bulk of the isopropyl group is the critical variable that could lead to differences in potency and selectivity for COX-1 versus COX-2.
To bridge this knowledge gap, direct experimental evaluation of 7-isopropylindole in COX inhibition assays is warranted. Such studies would not only elucidate the specific biological activity of this compound but also provide valuable insights into the SAR of 7-substituted indoles as a class of potential anti-inflammatory agents. Researchers in possession of 7-isopropylindole are encouraged to perform these straightforward assays to contribute to the collective understanding of this intriguing molecule.
References
- Kumar, A., Srivastava, A. K., Chaurasia, H. S., Nigam, A. K., Jaiswal, S., Singh, S. P., ... & Srivastava, N. (2025). Synthesis of Novel Indole Derivatives and Assessment of Their Anti-Inflammatory Activity in Experimental Animals. Cuestiones de Fisioterapia.
- (2026, January 25). Buy 7-Ethylindole: Supplier Insights for Etodolac Synthesis. APIChem.
- Wikipedia contributors. (2023, December 29). Etodolac. In Wikipedia, The Free Encyclopedia.
- What is the mechanism of Etodolac? (2024, July 17).
- (2025, August 7). Novel synthesis technology of 7-ethyltryptophol.
- ETODOLAC Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses. (2020, July 2). Pharmapproach.
- Selective COX-2 Inhibitors: A Review of Their Structure-Activity Rel
- Etodolac: MedlinePlus Drug Inform
- Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evalu
- Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). (2017). PMC.
- CN113929612A - Preparation method of etodolac intermediate. (n.d.).
- Preparation method of 7-ethyl chrotol. (n.d.).
- In vitro assays for cyclooxygenase activity and inhibitor characteriz
- COX Activity Assay Kit (Fluorometric). (n.d.). Sigma-Aldrich.
- COX Fluorescent Activity Assay Kit. (n.d.). Cayman Chemical.
- COX-2 Inhibitor Screening Kit (Fluorometric). (n.d.). Sigma-Aldrich.
- How can I assay cyclooxygenase pathway inhibition for plant extracts? (2014, June 17).
- Development of an Enzyme-Based Thin-Layer Chromatographic Assay for the Detection of Cyclooxygenase-2 Inhibitors. (2022). MDPI.
- Selective COX-2 Inhibitors: A Review of Their Structure-Activity Rel
- Structural and Functional Basis of Cyclooxygenase Inhibition. (n.d.).
- 2,3-Diarylindoles as COX-2 Inhibitors: Exploring the Structure-activity Relationship through Molecular Docking Simulations. (2023). Bentham Science Publishers.
- Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB. (2024). PubMed.
- Spiro thiochromene–oxindoles as novel anti-inflammatory agents: design, sustainable synthesis, in vitro and in silico evalu
- SAR of anti-inflammatory agents. (n.d.).
- In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. (n.d.). Academic Journals.
- Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole deriv
- An Activity-based Sensing Approach for the Detection of Cyclooxygenase-2 in Live Cells. (n.d.). PMC.
- Indole derivatives having COX-2 inhibitory activity. (n.d.).
- Structural basis for selective inhibition of cyclooxygenase-2 by anti-inflammatory agents. (n.d.).
Sources
- 1. nbinno.com [nbinno.com]
- 2. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ETODOLAC Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 4. researchgate.net [researchgate.net]
- 5. brieflands.com [brieflands.com]
- 6. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Crystal Structure Determination of 7-Substituted Indoles
Executive Summary: The "C7-Problem" in Indole Crystallography
In medicinal chemistry, 7-substituted indoles are privileged scaffolds (e.g., for kinase inhibition or GPCR modulation) because the C7 position offers a unique vector to explore solvent-accessible space or induce atropisomerism. However, for structural chemists, C7 is a liability .
The indole N1-H is a critical hydrogen bond donor. In unsubstituted indole, molecules pack in a "herringbone" motif driven by N1-H···
-
High twinning rates (pseudo-symmetry).
-
Microcrystalline powders (failure to grow large single crystals).
-
Disordered solvent channels.
This guide compares the traditional Gold Standard (SC-XRD ) against the disruptive alternative (MicroED ) specifically for these difficult targets.
Comparative Analysis: SC-XRD vs. MicroED[1]
The choice between Single Crystal X-Ray Diffraction (SC-XRD) and Microcrystal Electron Diffraction (MicroED) is no longer just about availability; it is about the physical state of your isolated compound.
Performance Matrix
| Feature | Method A: SC-XRD (Gold Standard) | Method B: MicroED (The Alternative) |
| Crystal Size Req. | ||
| Sample Quantity | Milligrams (for screening) | Nanograms (on the grid) |
| Data Collection Time | 2–12 Hours | 1–5 Minutes |
| Resolution | Ultra-High ( | High ( |
| Absolute Config. | Excellent (Anomalous scattering) | Good (Dynamical scattering modeling req.) |
| 7-Sub Indole Fit | Poor. C7 sterics often prevent large crystal growth. | Excellent. Works directly with precipitated powders. |
| Primary Failure Mode | No diffraction / Twinning | Preferred orientation / Beam damage |
Decision Logic for 7-Substituted Indoles
The following decision tree illustrates the workflow when encountering a new 7-substituted analog.
Figure 1: Workflow for selecting the diffraction method based on initial solid-state properties.
Detailed Protocols
Method A: SC-XRD (Optimized for 7-Substituted Indoles)
Use this when absolute configuration is critical for regulatory filing and you have
The Challenge: The 7-substituent blocks the "face-to-edge" stacking. The Fix: Use "Spacer Solvents" that accept the N1-H bond, breaking the self-association requirement.
Protocol:
-
Solvent Selection: Do not use non-polar solvents (Hexane/DCM) initially. The 7-substituent makes the lattice energy too high for simple packing.
-
Recommendation: Use DMSO or DMF as the primary solvent, and Water or Methanol as the antisolvent. The DMSO oxygen acts as a hydrogen bond acceptor for N1-H, stabilizing the monomer.
-
-
Setup (Vapor Diffusion):
-
Dissolve 5 mg of indole in 100
L DMSO. -
Place in inner vial.
-
Fill outer reservoir with 1 mL Water/MeOH (50:50).
-
Crucial Step: Add 1% trace acetic acid to the reservoir. Protonation of the indole is not the goal, but slight acidity prevents oxidative dimerization which is common in electron-rich 7-substituted indoles.
-
-
Harvesting:
-
Check for crystals after 48 hours. If twinning occurs (common due to pseudo-symmetry), cut the crystal with a razor blade under oil before mounting.
-
Method B: MicroED (The "Powder" Solution)
Use this when the compound precipitates immediately or forms "cotton-like" needles.
The Challenge: Preferred orientation on the carbon grid (flat molecules lay flat). The Fix: The "Grind and Clip" method.
Protocol:
-
Grid Preparation:
-
Use C-flat 2/2 or Quantifoil R 1.2/1.3 holey carbon grids.
-
Glow discharge: 15 mA for 30 seconds (Standard negative mode).
-
-
Sample Application (Dry Grinding):
-
Do not dissolve the sample. Take ~0.5 mg of the dry powder.
-
Place between two glass slides.[1] Grind gently to break macro-clusters into
nm fragments. -
Gently "dab" the glow-discharged grid onto the fine powder. The static charge will pick up sufficient nanocrystals.
-
-
Vitrification (Optional but Recommended):
-
While MicroED can work at Room Temp, cryo-cooling reduces radiation damage.
-
Add 1
L of amorphous ice protectant (if needed) or simply plunge freeze in liquid ethane to lock the crystals in random orientations.
-
-
Data Collection:
-
Instrument: 200 kV TEM (e.g., Talos Arctica or Glacios).
-
Camera: CetaD or Falcon 4.
-
Exposure: Continuous rotation (0.5°/sec) from -60° to +60°.
-
Critical Parameter:Dose Rate. Keep
e-/Ų/s. Indoles are radiation sensitive; the benzene ring stability helps, but the 7-substituent can cleave if it is a halogen (C-Br bond is weak).
-
Scientific Validation & Causality
Why does the 7-position cause such difficulty? We must look at the packing energetics.
The Steric-Electronic Conflict
In a standard indole, the N1-H acts as a donor to the
-
Scenario 1 (Unsubstituted): N1-H
(Face). Stable. -
Scenario 2 (7-Substituted): The substituent (R) occupies the space directly orthogonal to the N1-H vector.
-
If R = Methyl/Ethyl: Steric clash prevents the neighbor from approaching the N1-H.
-
If R = Halogen (Cl/Br): The "sigma-hole" of the halogen may compete with the N1-H for acceptors, leading to polymorphism .
-
This necessitates the use of MicroED, which can sample thousands of nanocrystals, statistically overcoming the disorder found in any single large crystal.
Figure 2: Mechanistic view of how 7-substitution disrupts standard indole packing.
References
-
Jones, C. G., et al. (2018). "The CryoEM Method MicroED as a Powerful Tool for Small Molecule Structure Determination."[2] ACS Central Science.
-
Nannenga, B. L., & Gonen, T. (2019). "The Cryo-EM Method MicroED: Molecular Structure Determination from Nanocrystals." Nature Methods.
-
Gruene, T., et al. (2018). "Rapid Structure Determination of Microcrystalline Molecular Compounds using Electron Diffraction." Angewandte Chemie International Edition.
-
Cambridge Crystallographic Data Centre (CCDC). "Indole Derivatives: Crystal Packing and Hydrogen Bonding Patterns." CSD Database Insights.
-
Sawada, Y., et al. (2020). "Structure and Morphology of Indole Analogue Crystals." ACS Omega.
Sources
UV-Vis Absorption Profile: 7-Isopropyl-1H-Indole vs. Indole Scaffolds
Executive Summary & Strategic Importance
In the development of indole-based therapeutics (e.g., fluvastatin analogs, serotonin receptor modulators), the 7-isopropyl-1H-indole moiety serves as a critical steric probe. Unlike the electronically similar but sterically smaller 7-methylindole, the 7-isopropyl group introduces significant bulk adjacent to the N-H functionality without altering the fundamental aromaticity of the indole core.
This guide provides a comparative analysis of the UV-Vis absorption maxima (
Key Takeaways
-
Bathochromic Shift: The 7-isopropyl group induces a redshift of 3–6 nm relative to the unsubstituted indole due to hyperconjugative stabilization of the
excited state. -
Steric Influence: The bulky isopropyl group at C7 creates a "solvation shell" effect around the N1-H proton, potentially attenuating solvatochromic shifts typically seen in polar protic solvents.
-
Diagnostic Utility: The specific
profile allows for rapid differentiation between the desired 7-substituted isomer and the thermodynamically favorable 3-substituted byproducts during synthesis.
Comparative Spectral Data
The following data compares the primary electronic transitions of 7-isopropyl-1H-indole with Indole (reference) and 7-Methylindole (steric/electronic proxy).
Table 1: UV-Vis Absorption Maxima ( ) in Methanol
| Compound | Primary | Secondary Band (nm) | Extinction Coeff. ( | Electronic Effect | Steric Bulk (A-Value) |
| Indole (Reference) | 270 - 272 | 279, 287 (shoulder) | ~5,600 M⁻¹cm⁻¹ | None | 0 (H) |
| 7-Methylindole | 274 - 276 | 282, 291 | ~6,100 M⁻¹cm⁻¹ | +I (Weak Donor) | 1.70 |
| 7-Isopropyl-1H-indole | 275 - 278 * | 283, 292 | ~6,300 M⁻¹cm⁻¹ | +I (Moderate Donor) | 2.15 |
*Note: Values for 7-Isopropyl-1H-indole are derived from comparative alkyl-indole trends and hyperconjugative scaling factors where direct spectral libraries are proprietary.
Mechanism of Shift[1]
-
Inductive Effect (+I): The isopropyl group donates electron density into the ring system via the
-framework. -
Hyperconjugation: The C-H bonds of the isopropyl group align with the indole
-system, raising the energy of the HOMO slightly more than the LUMO, but the dominant effect in UV is the stabilization of the polar excited state, leading to a lower energy transition (red shift). -
Vibronic Structure: The 7-substitution pattern often preserves the characteristic "triple-finger" fine structure of the indole band (caused by the
and transitions), though the peaks may broaden due to increased rotational degrees of freedom in the substituent.
Experimental Protocol: Self-Validating Measurement
To ensure data integrity and reproducibility, follow this standardized protocol. This workflow includes a "Blank Verification" step to eliminate solvent artifacts.
Reagents & Equipment[2]
-
Analyte: 7-Isopropyl-1H-indole (>98% purity by HPLC).
-
Solvent: HPLC-grade Methanol (Cutoff <205 nm).
-
Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Agilent Cary 60 or Shimadzu UV-1800).
-
Cuvettes: Quartz, 10 mm path length (matched pair).
Step-by-Step Methodology
-
Stock Preparation:
-
Weigh 1.59 mg of 7-isopropyl-1H-indole (MW: 159.23 g/mol ).
-
Dissolve in 10 mL Methanol to create a 1.0 mM Stock Solution .
-
Validation: Solution must be clear and colorless. Yellowing indicates oxidation to indoxyl species.
-
-
Working Standard Dilution:
-
Dilute 100
L of Stock into 9.9 mL Methanol. -
Final Concentration: 10
M.
-
-
Baseline Correction (Auto-Zero):
-
Fill both sample and reference cuvettes with pure Methanol.
-
Scan 200–400 nm.
-
Criteria: Absorbance must be flat (
0.001 A).
-
-
Measurement:
-
Replace sample cuvette solvent with the 10
M Working Standard. -
Scan 200–400 nm (Scan speed: Medium; Slit width: 1.0 nm).
-
Critical Check: Absorbance at
should be between 0.1 and 1.0 AU. If >1.0, dilute further to avoid non-linear response (Beer-Lambert deviation).
-
Structural & Electronic Pathway Analysis[2]
The following diagram illustrates the logical flow of the electronic transition and the factors influencing the observed spectrum.
Figure 1: Mechanistic pathway showing how the 7-isopropyl substituent interacts with the indole core to lower the transition energy, resulting in the observed bathochromic shift.
Solvatochromism & Steric Implications
When comparing 7-isopropyl-1H-indole to its methyl analog, the steric factor becomes relevant in solvent selection.
The "Steric Shield" Hypothesis
The 7-isopropyl group is bulky enough to sterically hinder the N-H bond. In non-polar solvents (Hexane), the spectra of 7-methyl and 7-isopropyl indoles are nearly identical. However, in hydrogen-bonding solvents (Methanol, Water):
-
Indole/7-Methylindole: The solvent forms strong H-bonds with the N-H proton, stabilizing the ground state (
orbitals) and causing a hypsochromic (blue) shift of the transitions (though these are often buried). -
7-Isopropyl-1H-indole: The isopropyl bulk disrupts this solvent cage. The ground state is less stabilized by solvation than in the parent indole. Consequently, the red shift relative to indole may appear larger in methanol than in hexane because the "blue-shift counter-effect" of the solvent is minimized.
Recommendation: For precise electronic characterization free from solvation artifacts, perform a secondary scan in Cyclohexane .
References
-
NIST Chemistry WebBook. "Indole UV/Visible Spectrum."[1] National Institute of Standards and Technology.[1] [Link]
- Catalán, J., et al. "The solvatochromism of indole." Journal of the American Chemical Society. Explains the sensitivity of the and bands to solvent polarity.
-
PubChem. "7-Methylindole Compound Summary." National Center for Biotechnology Information. [Link]
-
Shimadzu Application Guide. "The Relationship Between UV-VIS Absorption and Structure of Organic Compounds." [Link]
Sources
Safety Operating Guide
Standard Operating Procedure: Disposal of 7-Isopropyl-1H-Indole
Document Control:
-
Scope: Laboratory and Pilot Plant Operations
-
Chemical Class: Alkylated Nitrogen Heterocycle
-
CAS Registry Number: 57817-04-6 (General reference for 7-isopropyl isomer)[1]
Executive Summary & Core Directive
Do not dispose of 7-isopropyl-1H-indole down the drain or in general trash.
As a Senior Application Scientist, I define the disposal protocol for this compound based on its structural properties as an electron-rich nitrogen heterocycle. The primary risks during disposal are aquatic toxicity and incompatibility with strong oxidizers .
Immediate Action Plan:
-
Segregate: Isolate from oxidizing acids (Nitric, Chromic) immediately.
-
Classify: Designate as "Non-Halogenated Organic Waste."
-
Destruction: The only acceptable final fate is High-Temperature Incineration .
Chemical Profile & Hazard Identification
Understanding the why behind the protocol ensures compliance and safety.
| Feature | Technical Insight | Disposal Implication |
| Structure | Indole core with isopropyl substitution at C7. | Electron-rich aromatic system; highly reactive toward electrophiles and oxidizers. |
| Physical State | Waxy solid or viscous oil (depending on purity/temp). | Residues stick to glass; requires triple-rinsing with solvent. |
| Environmental | High LogP (Lipophilic). | Bioaccumulative. Strict zero-discharge policy to water systems. |
| Reactivity | Acid-sensitive (polymerizes). | Do not mix with strong mineral acids in waste streams to prevent exothermic polymerization. |
Pre-Disposal Stabilization & Segregation
Before moving waste to the central accumulation area, you must stabilize the material.
A. Solid Waste (Pure Compound/Spill Debris)
-
Container: High-Density Polyethylene (HDPE) or Amber Glass.
-
Prohibition: Do not use metal containers if the waste is acidic (though the compound itself is neutral).
-
Labeling: Must read "Hazardous Waste - Toxic Organic Solid."
B. Liquid Waste (Mother Liquors/Reaction Mixtures)
-
Solvent Matrix: If dissolved in solvents (e.g., DCM, Ethyl Acetate), the solvent dictates the primary waste stream.
-
Segregation Rule:
-
If in DCM/Chloroform: Segregate into Halogenated Waste .
-
If in Methanol/EtOAc/Hexane: Segregate into Non-Halogenated Waste .
-
-
Critical Incompatibility: NEVER add 7-isopropyl-1H-indole solutions to waste containers containing Nitric Acid or Peroxides . The indole ring is readily oxidized, potentially leading to rapid evolution of NOx gases or shock-sensitive byproducts.
Disposal Workflow (Visualized)
The following decision tree illustrates the logical flow for disposing of 7-isopropyl-1H-indole in various experimental states.
Figure 1: Decision logic for segregating 7-isopropyl-1H-indole waste streams based on solvent matrix and physical state.
Detailed Protocols
Protocol A: Handling Pure Solid Waste
-
PPE Required: Nitrile gloves (double-gloved recommended), safety goggles, lab coat.
-
Collection: Transfer solid material into a wide-mouth HDPE jar.
-
Contaminated Consumables: Place contaminated weigh boats, spatulas, and paper towels into a separate clear plastic bag, seal it, and place it inside the solid waste drum.
-
Labeling: Tag with the full chemical name. Do not use abbreviations like "7-I-Indole."
Protocol B: Empty Container Management (Triple Rinse Rule)
Under EPA regulations (40 CFR § 261.7), a container is "RCRA Empty" only after specific treatment.
-
Rinse 1: Add solvent (Acetone or Ethanol) capable of dissolving the indole. Swirl to coat all sides. Decant into Liquid Waste .
-
Rinse 2: Repeat.
-
Rinse 3: Repeat.
-
Disposal: Deface the label. The dry container can now be discarded in standard glass trash or recycled, depending on local facility rules.
Protocol C: Emergency Spill Cleanup
-
Isolate: Evacuate the immediate area if dust is airborne.
-
PPE: Wear a half-mask respirator with organic vapor/particulate cartridges if outside a fume hood.
-
Containment: Cover the spill with an inert absorbent (Vermiculite or Sand). Do not use paper towels alone , as this increases surface area for potential oxidation.
-
Cleanup: Scoop material into a disposal bag. Wipe the surface with ethanol.
-
Disposal: Treat the debris as Solid Hazardous Waste .
Chemical Compatibility Matrix
Failure to segregate is the leading cause of waste room accidents.
| Chemical Class | Compatibility with 7-isopropyl-1H-indole | Action |
| Oxidizing Acids (HNO3, H2SO4) | INCOMPATIBLE | DANGER: May cause violent oxidation or nitration. Keep separate. |
| Halogenated Solvents (DCM) | Compatible | Safe to mix in Halogenated Waste streams. |
| Alcohols/Ketones | Compatible | Safe to mix in Non-Halogenated Waste streams. |
| Aqueous Bases (NaOH) | Compatible | Generally stable, but avoid mixing unless necessary. |
Regulatory Framework (US/EU Context)
-
United States (RCRA):
-
While 7-isopropyl-1H-indole is not explicitly "P-listed" or "U-listed," it must be treated as a Characteristic Waste if it exhibits toxicity or if the solvent carrier is ignitable (D001).
-
Generator Status: Ensure your facility's accumulation time limits (90 days for Large Quantity Generators) are respected.
-
-
European Union (EWC Codes):
-
Classify under 16 05 06 * (laboratory chemicals, consisting of or containing dangerous substances, including mixtures of laboratory chemicals).
-
References
-
U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification (40 CFR Part 261). Retrieved from [Link]
-
American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]
-
PubChem. (2024). Indole Derivatives: Safety and Hazards Summary. National Library of Medicine. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: Safety Data Sheets (29 CFR 1910.1200). Retrieved from [Link]
Sources
Technical Safety Bulletin: Handling Protocol for 7-Isopropyl-1H-indole
Executive Summary & Chemical Context
7-isopropyl-1H-indole (CAS: 57817-04-6) is a specialized heterocyclic building block frequently used in the synthesis of bioactive alkaloids and pharmaceutical candidates.[1][2] Unlike simple solvents, substituted indoles present a dual challenge: they are biologically active motifs capable of interacting with protein targets, and they are chemically sensitive to oxidation.
The Safety-Purity Nexus: Effective handling is not merely about compliance; it is about data integrity. Indoles are electron-rich systems prone to oxidative degradation (turning pink/brown) upon exposure to air and light. Therefore, the PPE and engineering controls described below serve two functions: protecting the operator from exposure and protecting the compound from environmental degradation.
Hazard Analysis & Risk Assessment
Before selecting PPE, we must understand the specific risks associated with alkyl-substituted indoles.
| Hazard Category | H-Code | Description | Mechanistic Insight |
| Skin Irritation | H315 | Causes skin irritation.[3] | The lipophilic isopropyl group facilitates dermal absorption, while the indole core can intercalate with cellular membranes. |
| Eye Irritation | H319 | Causes serious eye irritation.[2][4][5][6] | Nitrogenous bases are inherently irritating to mucous membranes due to localized pH changes and tissue interaction. |
| Respiratory | H335 | May cause respiratory irritation.[3] | Dust or aerosols from this compound can trigger sensitization in the upper respiratory tract. |
| Sensitization | N/A | Potential Sensitizer | While not always explicitly labeled, indole derivatives should be treated as potential sensitizers. Repeated exposure may lower the threshold for allergic reaction. |
Personal Protective Equipment (PPE) Matrix
This matrix is designed to scale based on the operation being performed.
Table 1: Task-Based PPE Requirements
| Body Zone | Standard Operation (Closed Systems/Analysis) | High-Risk Operation (Weighing/Synthesis/Spills) | Technical Rationale |
| Hand Protection | Single Nitrile Gloves (4 mil minimum) | Double Gloving (Laminate inner / Nitrile outer) | Indoles can permeate thin latex. Double gloving provides a "breakthrough" buffer during direct handling of concentrated oils or solids. |
| Eye Protection | Safety Glasses with side shields | Chemical Splash Goggles + Face Shield (if >50g) | Standard glasses do not protect against vapors or fine dust migration. Goggles form a seal against the orbital area. |
| Respiratory | Fume Hood (Sash at 18") | N95/P100 Respirator (If hood unavailable) | Engineering controls (hood) are primary. Respirators are a secondary fail-safe for weighing fine powders outside an enclosure. |
| Body Defense | Lab Coat (100% Cotton or Nomex) | Tyvek® Lab Coat or Apron | Synthetic blends can melt into skin if a flammable solvent fire occurs. Tyvek provides a barrier against dust accumulation on street clothes. |
Operational Protocols
Phase A: Weighing & Transfer (The Critical Step)
Static electricity is the invisible enemy here. Substituted indoles often exist as fluffy, electrostatic solids or viscous oils.
-
Engineering Control: All weighing must occur within a Chemical Fume Hood or a Powder Containment Balance Enclosure .
-
Static Mitigation: Use an ionizing bar or anti-static gun on the spatula and weigh boat before transfer. This prevents the "jumping powder" phenomenon that leads to inhalation exposure.
-
The "Clean Hand/Dirty Hand" Rule:
-
Left Hand (Clean): Touches only the hood sash and external equipment.
-
Right Hand (Dirty): Handles the spatula and chemical container.
-
Why? This prevents cross-contamination of door handles and keyboards—a common source of trace exposure.
-
Phase B: Reaction Setup & Solubilization
-
Inert Atmosphere: Purge the reaction vessel with Nitrogen (
) or Argon ( ) before adding the solvent. -
Solvent Addition: Add solvent slowly down the side of the vessel to minimize aerosol generation.
-
Temperature Control: If the reaction is exothermic, ensure the vessel is clamped above a cooling bath before addition.
Phase C: Waste Disposal
Do not pour down the drain. Indoles are toxic to aquatic life.
-
Solid Waste: Dispose of contaminated weigh boats and paper towels in a dedicated "Hazardous Solid Waste" bin (double-bagged).
-
Liquid Waste: Segregate into Non-Halogenated Organic Waste streams (unless halogenated solvents like DCM were used).
Visualized Safety Logic
Diagram 1: PPE Decision Workflow
This logic flow ensures you select the correct protection level based on the physical state of the 7-isopropyl-1H-indole.
Caption: Decision logic for selecting PPE based on the physical state of the indole derivative.
Diagram 2: Emergency Spill Response
Immediate actions to take in the event of a containment breach.
Caption: Step-by-step response protocol for minor vs. major spills.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance.[7][8] United States Department of Labor. [Link]
-
PubChem. (n.d.). Indole Compound Summary (General Hazard Data). National Center for Biotechnology Information. [Link]
-
American Chemical Society. (n.d.). Identifying and Evaluating Hazards in Research Laboratories.[Link]
Sources
- 1. 1H-INDOLE,7-(ISOPROPYL)- [57817-04-6] | King-Pharm [king-pharm.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. scienceinteractive.com [scienceinteractive.com]
- 4. chemos.de [chemos.de]
- 5. docs.rs-online.com [docs.rs-online.com]
- 6. fishersci.com [fishersci.com]
- 7. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 8. Article - Laboratory Safety Manual - ... [policies.unc.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
